molecular formula C6H3BrClF B027433 1-Bromo-4-chloro-2-fluorobenzene CAS No. 1996-29-8

1-Bromo-4-chloro-2-fluorobenzene

Cat. No.: B027433
CAS No.: 1996-29-8
M. Wt: 209.44 g/mol
InChI Key: FPNVMCMDWZNTEU-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluorobenzene is a polyhalo substituted benzene. It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls. These biphenyls are the precursors for synthesizing 6-substituted phenanthridines.† The enthalpy of vaporization at boiling point (467.15K) of this compound is 40.737kjoule/mol.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVMCMDWZNTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173743
Record name 1-Bromo-4-chloro-2-fluorobenzene
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Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-29-8
Record name 1-Bromo-4-chloro-2-fluorobenzene
Source ChemIDplus
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Record name 1-Bromo-4-chloro-2-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-CHLORO-2-FLUORO BENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of polyhalogenated aromatic compounds is a cornerstone of molecular design. 1-Bromo-4-chloro-2-fluorobenzene, identified by its CAS number 1996-29-8, is a prime example of such a versatile building block.[1][2] This trisubstituted benzene derivative, featuring a unique arrangement of bromine, chlorine, and fluorine atoms, offers a sophisticated platform for medicinal chemists and material scientists to construct complex molecular architectures.[2][3] The differential reactivity of the three distinct halogen atoms allows for selective and sequential chemical transformations, making it a highly sought-after intermediate in the synthesis of targeted therapeutics and advanced materials.[2][3]

This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established technical data and field-proven applications, aiming to empower scientists to leverage this compound's full potential in their synthetic endeavors.

Physicochemical and Spectral Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols.[1] It typically presents as a colorless to light yellow liquid.[2] A comprehensive summary of its key properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1996-29-8[4][5]
Molecular Formula C₆H₃BrClF[2][4][5]
Molecular Weight 209.44 g/mol [2][4][5]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 91-92 °C at 20 mmHg[1][4]
Density 1.678 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.556[4]
Flash Point 92.2 °C (198.0 °F) - closed cup[4]
Water Solubility Insoluble[6][7]
IUPAC Name This compound[5]
InChI Key FPNVMCMDWZNTEU-UHFFFAOYSA-N[4][5]
SMILES Fc1cc(Cl)ccc1Br[4]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.

Table 2: Spectroscopic Data Summary

TechniqueDatabase/SourceKey Information
¹³C NMR SpectraBaseAvailable spectra for structural confirmation.[5]
Mass Spectrometry (GC-MS) NISTProvides fragmentation patterns for identification.[5][8]
Infrared (IR) Spectroscopy SpectraBase, NISTFTIR and ATR-IR spectra are available, showing characteristic vibrational modes.[5][8]
Raman Spectroscopy SpectraBaseFT-Raman spectra are available for complementary structural analysis.[5]

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from the distinct electronic environments of its halogen substituents. The fluorine atom strongly activates the ring towards nucleophilic aromatic substitution, while the bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is a key strategic advantage in multi-step syntheses.

Synthetic Pathway: Sandmeyer Reaction

A common and reliable method for the preparation of this compound is through a Sandmeyer-type reaction, starting from the readily available 4-chloro-2-fluoroaniline.[9] This classic transformation involves the diazotization of the primary amine followed by displacement with a bromide salt, typically using a copper(I) catalyst.

Experimental Protocol: Synthesis of this compound via Diazotization

Objective: To synthesize this compound from 4-chloro-2-fluoroaniline.

Materials:

  • 4-Chloro-2-fluoroaniline

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(II) sulfate (CuSO₄)

  • Sodium bromide (NaBr)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Diazonium Salt Formation: In a reaction vessel equipped with a stirrer and cooled to -10 °C, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in 48% hydrobromic acid.[9] Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[9]

  • Preparation of Cuprous Bromide Catalyst: In a separate flask, prepare a solution of copper(II) sulfate (0.8 eq) and sodium bromide (1.2 eq) in water.[9] Heat the mixture to 60 °C for 30 minutes. Add sodium sulfite (0.7 eq) and heat to 95 °C for another 30 minutes to reduce Cu(II) to Cu(I).[9] Cool the mixture to room temperature; the precipitated white solid is cuprous bromide.

  • Sandmeyer Reaction: Cool the freshly prepared cuprous bromide in hydrobromic acid to -10 °C.[9] Add the previously prepared diazonium salt solution portion-wise, keeping the temperature low.[9] After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 20 minutes to drive the reaction to completion.[9]

  • Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate (3x).[9] Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5:95 v/v), to afford this compound as a solid or liquid product.[9]

Reactivity and Strategic Applications

The primary utility of this compound lies in its role as a versatile intermediate.[1][2] The bromine atom is the most common site for transformations such as:

  • Suzuki Coupling: It readily participates in palladium-catalyzed Suzuki couplings with various boronic acids and esters to form biphenyl derivatives.[1][10] These structures are often core scaffolds in pharmaceuticals.

  • Other Cross-Coupling Reactions: It is also a suitable substrate for other cross-coupling reactions like Heck, Sonogashira, and Negishi couplings, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[2][11]

  • Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent, which can then be used in a variety of subsequent reactions.

This selective reactivity allows for the sequential introduction of different functionalities, a critical aspect in the total synthesis of complex molecules.

Applications in Drug Discovery and Materials Science

The unique structural and reactive properties of this compound have made it a valuable component in several areas of research and development.

  • Pharmaceutical Intermediates: It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it has been used in the preparation of compounds with antidepressant effects and in the multi-step synthesis of AZD3264, a potent inhibitor of IKK2 (inhibitor of nuclear factor κ-B kinase-2), which is relevant for treating inflammatory conditions.

  • Agrochemicals: The polyhalogenated aromatic core is a common feature in modern agrochemicals, and this compound serves as a building block for new pesticides and herbicides.[2]

  • Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, where the incorporation of halogen atoms can enhance properties like chemical resistance and thermal stability.[2]

  • Fluorescent Dyes: The compound is also used in the synthesis of fluorescent dyes, which are essential tools in biological imaging and diagnostics.[2]

The following diagram illustrates a key synthetic transformation involving this compound.

Suzuki_Coupling cluster_conditions Suzuki Coupling Reaction reagent1 1-Bromo-4-chloro- 2-fluorobenzene (CAS 1996-29-8) reaction + reagent1->reaction reagent2 Aryl Boronic Acid (R-B(OH)₂) reagent2->reaction product 2-Fluoro-4-chloro- biphenyl Derivative reaction->product Pd Catalyst Base

Caption: Suzuki coupling of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. According to safety data sheets, it is classified as a substance that causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][7][12]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][12]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[7][12] If inhaled, move to fresh air.[7][12]

Conclusion

This compound (CAS 1996-29-8) is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable component in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding its core characteristics and leveraging its differential halogen reactivity, researchers can continue to unlock new possibilities in molecular innovation.

References

physical and chemical properties of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-chloro-2-fluorobenzene: Properties, Reactivity, and Applications

Abstract

This compound (CAS No. 1996-29-8) is a tri-substituted aromatic halide that serves as a pivotal intermediate in modern organic synthesis. Its unique arrangement of bromine, chlorine, and fluorine atoms on the benzene ring imparts differential reactivity, making it a highly versatile building block for the construction of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and chemical reactivity. We delve into its synthetic utility, with a particular focus on palladium-catalyzed cross-coupling reactions, and provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

In the landscape of fine chemicals, polyhalogenated benzenes are indispensable tools for synthetic chemists. This compound is a prime example, offering a strategic platform for sequential and site-selective functionalization. The distinct electronic environments and bond strengths of the C-Br, C-Cl, and C-F bonds allow for controlled manipulation under specific reaction conditions.

This compound has gained significant traction as a key starting material in the pharmaceutical and agrochemical industries.[1] It is notably used in the synthesis of pharmaceutical intermediates, including precursors for antidepressant compounds and targeted kinase inhibitors such as AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor.[2][3][4] Its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of its application.[1]

Physicochemical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature.[2][3] Its physical properties are critical for its proper handling, storage, and use in synthetic protocols.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 1996-29-8[3][5]
Molecular Formula C₆H₃BrClF[1][5]
Molecular Weight 209.44 g/mol [1][5]
Appearance Clear colorless to pale yellow liquid[1][3]
Boiling Point 91-92 °C @ 20 mmHg[2][3][6]
Melting Point -6 °C[7]
Density 1.678 g/mL @ 25 °C[2][3][6]
Refractive Index (n²⁰/D) 1.556[3][6]
Flash Point 92.2 °C (198 °F)[3]
Solubility Insoluble in water[7]
Storage Store at room temperature, sealed in dry conditions[1][3]

Spectral Data Analysis

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide definitive information about the molecular structure. The aromatic region of the ¹H NMR spectrum shows a complex splitting pattern corresponding to the three protons on the benzene ring. The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.[5][8]

  • Mass Spectrometry (MS) : The mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, which is a key signature for confirming the compound's identity. The molecular ion peak cluster would be centered around m/z 208 and 210.[5][9]

  • Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and distinct bands in the fingerprint region corresponding to the C-Br, C-Cl, and C-F bonds.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-Br > C-Cl >> C-F. This hierarchy allows for selective functionalization at the C-1 position (bromine) while leaving the chlorine and fluorine atoms intact for subsequent transformations.

This selective reactivity is expertly exploited in Suzuki-Miyaura couplings, which form C-C bonds between the aryl halide and an organoboron reagent.[3][10][11] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds, which are prevalent in many drug molecules.[4]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction provides a clear example of the compound's utility. The causality is as follows: the reaction is initiated by the oxidative addition of the most labile C-X bond (C-Br) to a Pd(0) catalyst. This is followed by transmetalation with a boronate complex and concludes with reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_complex Ar-Pd(II)L₂(Br) pd0->oxidative_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R') oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R' transmetalation_complex->product_complex boronate [R'B(OH)₃]⁻ boronate->transmetalation_complex base Base (e.g., K₂CO₃) base->boronate boronic_acid R'B(OH)₂ boronic_acid->boronate Activation aryl_halide Ar-Br (this compound) aryl_halide->oxidative_complex

Caption: Suzuki-Miyaura cycle for coupling of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the selective coupling at the C-Br position. The success of the reaction is validated by monitoring the consumption of the starting material and the formation of a single major product via TLC or GC-MS.

Objective: To synthesize a 4-chloro-2-fluoro-biphenyl derivative via selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle.

Methodology:

  • Inert Atmosphere Preparation (Causality: Preventing Catalyst Oxidation): To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, palladium catalyst, phosphine ligand, and base. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This step is critical as the active Pd(0) catalyst is sensitive to oxygen, and its degradation would halt the catalytic cycle.

  • Reagent Addition (Causality: Ensuring a Homogeneous Reaction Mixture): Under a positive pressure of inert gas, add the solvent system (e.g., toluene/water). Stir the mixture for 5-10 minutes to ensure the base and other solids are well-suspended. Subsequently, add this compound via syringe.

  • Reaction Execution (Causality: Providing Activation Energy): The flask is fitted with a condenser and lowered into a preheated oil bath (typically 80-100 °C). The reaction is stirred vigorously for the prescribed time (typically 2-12 hours). Heating provides the necessary energy to overcome the activation barriers of the catalytic steps, particularly oxidative addition and reductive elimination.

  • Reaction Monitoring (Causality: Determining Reaction Completion): The progress is monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This ensures the reaction is stopped once the starting aryl bromide is consumed, preventing potential side reactions or degradation.

  • Work-up and Extraction (Causality: Separating Product from Salts and Catalyst): Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine. This removes inorganic salts (base, boronic acid byproducts) and water-soluble components.

  • Purification (Causality: Isolating the Pure Product): The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired biphenyl derivative in high purity.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • GHS Hazard Classification: this compound is classified with the following hazards:

    • H315: Causes skin irritation.[5][7][12]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][12]

  • Storage and Handling: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The strategic placement of three different halogens allows for selective, predictable functionalization, making it an ideal building block for multi-step syntheses in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

A Technical Guide to 1-Bromo-4-chloro-2-fluorobenzene: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Bromo-4-chloro-2-fluorobenzene is a tri-substituted halogenated benzene derivative that has emerged as a critical structural motif and versatile intermediate in the field of organic synthesis, particularly within pharmaceutical research and development. Its unique arrangement of bromine, chlorine, and fluorine atoms provides a platform for differential reactivity, enabling chemists to perform selective chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. These identifiers and properties are crucial for sourcing, handling, and characterizing this compound.

Nomenclature and Structural Identifiers

The compound is unambiguously identified by its IUPAC name, which precisely describes the location of each halogen on the benzene ring.[1]

  • IUPAC Name: this compound[2][3]

  • CAS Number: 1996-29-8[2][3]

  • Molecular Formula: C₆H₃BrClF[2]

  • Molecular Weight: 209.44 g/mol [2][4]

  • InChI Key: FPNVMCMDWZNTEU-UHFFFAOYSA-N[2][3]

  • Canonical SMILES: C1=CC(=C(C=C1Cl)F)Br[2][3]

Molecular Structure Visualization

The spatial arrangement of the halogen atoms dictates the molecule's electronic properties and reactivity. The bromine at position 1 and fluorine at position 2 create a sterically and electronically distinct environment compared to the chlorine at position 4.

G start Starting Material 4-Chloro-2-fluoroaniline diazotization Diazotization NaNO₂, HBr, ~0°C Forms diazonium salt start->diazotization sandmeyer Sandmeyer Reaction CuBr, HBr Bromide substitution diazotization->sandmeyer extraction Workup & Extraction Ethyl Acetate & Water Isolates crude product sandmeyer->extraction purification Purification Column Chromatography Yields pure final product extraction->purification product Final Product This compound purification->product

References

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4-chloro-2-fluorobenzene via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, in-depth protocol for the synthesis of 1-bromo-4-chloro-2-fluorobenzene, a valuable polyhalogenated intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved by leveraging the robust and versatile Sandmeyer reaction, starting from the readily available precursor, 4-chloro-2-fluoroaniline.[2] This document offers a mechanistic exploration of the core chemical transformations, a step-by-step experimental procedure, safety protocols, and troubleshooting insights to ensure a successful and reproducible outcome for researchers and chemical development professionals.

Introduction: Strategic Importance and Synthetic Rationale

This compound (CAS No. 1996-29-8) is a critical building block in modern organic synthesis.[3] Its unique substitution pattern of three different halogens on the aromatic ring provides multiple, distinct reactive sites for subsequent chemical modifications, such as Suzuki couplings, to build molecular complexity.[3] This versatility makes it a sought-after intermediate in the synthesis of high-value compounds, including pharmaceutical agents.[1]

The conversion of a primary aromatic amine to an aryl halide is a cornerstone transformation in aromatic chemistry. While several methods exist, the Sandmeyer reaction stands out for its reliability and broad applicability in synthesizing aryl chlorides, bromides, and cyanides.[4][5][6] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[4][7] This approach is particularly advantageous as it allows for substitution patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[5][8]

This guide focuses on the Sandmeyer bromination of 4-chloro-2-fluoroaniline, a well-established route to the target compound.[2]

The Sandmeyer Reaction: A Mechanistic Deep Dive

The overall synthesis is a two-stage process: the initial diazotization of the primary arylamine, followed by the copper(I)-catalyzed substitution of the diazonium group.[5]

Stage 1: Diazotization of 4-chloro-2-fluoroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[9][10] This is achieved by reacting the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures.[9][11][12]

The reaction mechanism involves the following key steps:

  • Protonation of nitrous acid by HBr.

  • The primary amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺).

  • A series of proton transfers and elimination of a water molecule yields the aryl diazonium salt.

Maintaining a low temperature (typically 0–5°C) is absolutely critical during this stage.[10][12] Arenediazonium salts are thermally unstable and can decompose violently at higher temperatures or if isolated in a dry state.[13] This low-temperature stability is attributed to the resonance delocalization of the positive charge over the benzene ring.[10]

Stage 2: Copper(I)-Catalyzed Bromination

The core of the Sandmeyer reaction is the substitution of the diazonium group (–N₂⁺), an excellent leaving group, with a bromide ion. This transformation is catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[4][6] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4][6]

The accepted mechanism proceeds as follows:

  • Single Electron Transfer (SET): A single electron is transferred from the copper(I) catalyst to the diazonium salt.[4][6] This reduces the diazonium ion and oxidizes Cu(I) to Cu(II).

  • Formation of an Aryl Radical: The resulting diazo radical rapidly loses a molecule of highly stable nitrogen gas (N₂) to form an aryl radical.[4][6]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[4][6]

The detection of biaryl compounds as byproducts supports this radical-based mechanism.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[2]

Materials and Reagents
ReagentCAS No.FormulaM. W. ( g/mol )AmountMoles (mmol)
4-Chloro-2-fluoroaniline367-24-8C₆H₅ClFN145.564.5 g30.9
Hydrobromic Acid (48%)10035-10-6HBr80.91210 mL-
Sodium Nitrite7632-00-0NaNO₂69.002.35 g34.1
Copper(II) Sulfate7758-98-7CuSO₄159.6110.22 g64.0
Sodium Bromide7647-15-6NaBr102.893.79 g36.8
Sodium Sulfite7757-83-7Na₂SO₃126.042.66 g21.1
Ethyl Acetate141-78-6C₄H₈O₂88.11~300 mL-
Petroleum Ether8032-32-4--As needed-
Saturated Brine-NaCl(aq)-~50 mL-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As needed-
Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Hydrobromic Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt. Keep the solution cold at all times. Published warnings highlight the hazards of these intermediates.[14]

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

  • Work-up: The reaction mixture is acidic and should be handled appropriately during extraction.

Experimental Workflow

The overall process involves the parallel preparation of the diazonium salt and the CuBr catalyst, followed by their combination.

G cluster_0 Part A: Diazonium Salt Synthesis cluster_1 Part B: CuBr Catalyst Preparation cluster_2 Part C & D: Sandmeyer Reaction & Work-up A1 Dissolve 4-chloro-2-fluoroaniline in 170 mL HBr A2 Cool to -10°C (ice-salt bath) A1->A2 A3 Add NaNO₂ solution dropwise at T < -5°C A2->A3 A4 Stir for 30 min at -10°C A3->A4 C1 Add diazonium salt (from A4) to CuBr in 40 mL HBr at -10°C A4->C1 Cold Diazonium Salt Solution B1 Mix CuSO₄ and NaBr in water B2 Heat to 60°C for 30 min B1->B2 B3 Add Na₂SO₃, heat to 95°C (Reduction of Cu(II) to Cu(I)) B2->B3 B4 Cool and wash precipitate to afford white CuBr solid B3->B4 B4->C1 Freshly Prepared CuBr Catalyst C2 Warm to RT, then heat to 55°C for 20 min C1->C2 C3 Cool and extract with Ethyl Acetate (3x) C2->C3 C4 Wash organic layer (Water, Brine) C3->C4 C5 Dry (Na₂SO₄) and concentrate C4->C5 C6 Purify via Column Chromatography C5->C6 C7 This compound (Final Product) C6->C7

Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt [2]

  • In a 500 mL flask, add 4-chloro-2-fluoroaniline (4.5 g, 30.9 mmol) to 170 mL of 48% hydrobromic acid.

  • Cool the mixture to -10°C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (2.35 g, 34.1 mmol) in 40 mL of water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature is maintained at or below -5°C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at -10°C. The solution should be kept cold for immediate use in the next step.

Part B: In Situ Preparation of Copper(I) Bromide [2]

  • In a separate flask, dissolve copper(II) sulfate (10.22 g, 64.0 mmol) and sodium bromide (3.79 g, 36.8 mmol) in water.

  • Heat the mixture to 60°C for 30 minutes.

  • Add sodium sulfite (2.66 g, 21.1 mmol) to the hot solution. This reduces the blue Cu(II) to the Cu(I) species.

  • Heat the mixture to 95°C for 30 minutes. A precipitate of copper(I) bromide will form.

  • Cool the mixture to room temperature and collect the white solid by filtration. Wash the solid with water to remove impurities.

Part C: The Sandmeyer Reaction [2]

  • Add the freshly prepared copper(I) bromide to 40 mL of 48% hydrobromic acid in a reaction flask and cool the suspension to -10°C in an ice-salt bath.

  • Add the cold diazonium salt solution (from Part A) portion-wise to the stirred CuBr suspension. Control the rate of addition to manage the evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 55°C for 20 minutes to ensure the reaction goes to completion.

Part D: Work-up and Purification [2]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5:95 v/v), to afford the pure product.[2] The final product is typically a light yellow liquid.

Troubleshooting and Management of Side Reactions

The Sandmeyer reaction, while robust, is susceptible to side reactions that can lower the yield.[13]

  • Phenol Formation: This is the most common side reaction, occurring when the diazonium salt reacts with water.[13] It is exacerbated by higher temperatures.

    • Mitigation: Strictly maintain the temperature at 0–5°C (or lower, as in the protocol) during diazotization and the initial stages of the Sandmeyer reaction.[13] Use the diazonium salt immediately after its preparation.[11]

  • Biaryl Formation: Coupling between two aryl radicals can lead to the formation of biaryl impurities.[13]

    • Mitigation: This is an inherent part of the radical mechanism. Ensuring an efficient transfer of the bromide from the copper complex to the aryl radical can minimize this.

  • Azo Coupling: The electrophilic diazonium salt can couple with the unreacted starting amine or other electron-rich species to form colored azo compounds.[13]

    • Mitigation: Ensure complete diazotization by using a slight excess of nitrous acid and maintaining a sufficiently acidic environment. Add the nitrite solution slowly to prevent localized areas of high amine concentration.

Conclusion

The Sandmeyer reaction provides an effective and reliable pathway for the synthesis of this compound from 4-chloro-2-fluoroaniline. By carefully controlling the reaction temperature to ensure the stability of the intermediate diazonium salt and by using a freshly prepared copper(I) bromide catalyst, this valuable synthetic intermediate can be prepared in good yield. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation.

References

A Spectroscopic Guide to 1-Bromo-4-chloro-2-fluorobenzene: Structure Elucidation for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, halogenated benzene derivatives serve as indispensable building blocks. Their unique electronic properties and reactivity patterns make them vital intermediates in the synthesis of complex molecular architectures. 1-Bromo-4-chloro-2-fluorobenzene (CAS No. 1996-29-8) is one such compound, offering a trifecta of halogen substituents that provide multiple synthetic handles and influence molecular conformation.[1] Its application as a precursor in the development of therapeutic agents underscores the need for robust analytical methods to ensure its identity and purity.[1]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. Moving beyond a simple recitation of data, this document is structured to provide a senior scientist's perspective on predictive analysis, experimental design, and data interpretation, empowering researchers to confidently identify and utilize this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a foundational understanding of the molecule's physical and structural characteristics.

  • Chemical Formula: C₆H₃BrClF[2]

  • Molecular Weight: 209.44 g/mol

  • Structure:

    Figure 1: Chemical structure of this compound with IUPAC numbering.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1996-29-8
Boiling Point 91-92 °C / 20 mmHg
Density 1.678 g/mL at 25 °C
Refractive Index (n20/D) 1.556

The strategic placement of three different halogens on the benzene ring creates a distinct substitution pattern that is key to interpreting its spectral output. Each analytical technique discussed below will interrogate this structure in a unique way, and together, they provide unambiguous confirmation of its identity.

Comprehensive Spectroscopic Analysis Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of a novel or synthesized compound. The workflow below illustrates a logical sequence for acquiring and integrating data from NMR, MS, and IR spectroscopy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation & Validation Prep Prepare Sample (~15-20 mg in 0.6 mL CDCl3) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR Acquire Data MS GC-MS Analysis (EI Mode) Prep->MS Acquire Data IR ATR-FTIR Spectroscopy Prep->IR Acquire Data Interp_NMR Predict & Assign Chemical Shifts, Coupling Constants NMR->Interp_NMR Interp_MS Analyze M+ Cluster & Fragmentation MS->Interp_MS Interp_IR Assign Vibrational Modes IR->Interp_IR Validation Integrated Structural Elucidation Interp_NMR->Validation Correlate Data Interp_MS->Validation Correlate Data Interp_IR->Validation Correlate Data

Caption: A typical workflow for spectroscopic characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. While experimental spectra for this specific compound are not widely published, we can apply fundamental principles and predictive models to build a highly accurate forecast of the expected results. This predictive approach is a cornerstone of modern chemical analysis, allowing scientists to anticipate spectral features before running an experiment.

¹H NMR: Predictive Analysis

The structure of this compound contains three aromatic protons in unique chemical environments. Therefore, we predict three distinct signals in the ¹H NMR spectrum.

  • Chemical Shift (δ): The chemical shifts are influenced by the inductive effects of the neighboring halogen atoms. Halogens are electronegative and withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value). The fluorine atom will exert the strongest influence.

  • Splitting (Multiplicity): The signals will be split into complex multiplets due to spin-spin coupling with neighboring protons (³JHH, ortho-coupling) and through-space coupling with the fluorine atom (JHF).

G H3 H-3 H5 H-5 H6 H-6

Caption: Proton designations for NMR analysis.

  • H-3: This proton is ortho to the highly electronegative fluorine atom and meta to the chlorine atom. It is expected to be the most downfield signal. It will be split by H-5 (⁴JHH, meta, small) and the adjacent fluorine (³JHF, ortho, ~8-10 Hz), likely appearing as a doublet of doublets (dd).

  • H-5: This proton is ortho to the chlorine atom and meta to both the bromine and fluorine atoms. It will be split by H-6 (³JHH, ortho, ~8-9 Hz) and H-3 (⁴JHH, meta, ~2-3 Hz). It will likely appear as a doublet of doublets (dd).

  • H-6: This proton is ortho to the bromine atom and meta to the chlorine atom. It is expected to be the most upfield of the three. It will be split by H-5 (³JHH, ortho, ~8-9 Hz) and the fluorine atom (⁴JHF, meta, ~4-6 Hz), appearing as a doublet of doublets (dd).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.45 - 7.60dd³JHF ≈ 9.0, ⁴JHH ≈ 2.5
H-57.20 - 7.35dd³JHH ≈ 8.8, ⁴JHH ≈ 2.5
H-67.10 - 7.25dd³JHH ≈ 8.8, ⁴JHF ≈ 5.0
¹³C NMR: Predictive Analysis

The molecule's lack of symmetry means that all six carbons in the benzene ring are chemically distinct, leading to an expectation of six unique signals in the proton-decoupled ¹³C NMR spectrum. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

  • C-1 (C-Br): The "heavy atom effect" of bromine often results in a less intense, more shielded signal than might be expected based on electronegativity alone.

  • C-2 (C-F): This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a large doublet. It will be significantly downfield.

  • C-3 (C-H): This carbon is ortho to the C-F bond and will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz), appearing as a doublet.

  • C-4 (C-Cl): The carbon bearing the chlorine atom.

  • C-5 (C-H): This carbon is para to the C-F bond and will show a four-bond coupling (⁴JCF ≈ 3-4 Hz), appearing as a doublet or triplet.

  • C-6 (C-H): This carbon is meta to the C-F bond and will show a three-bond coupling (³JCF ≈ 8-10 Hz), appearing as a doublet.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (JCF, Hz)
C-1112 - 116d²JCF ≈ 22
C-2158 - 162d¹JCF ≈ 245
C-3129 - 133d³JCF ≈ 9
C-4126 - 130s-
C-5128 - 132d⁴JCF ≈ 4
C-6118 - 122d³JCF ≈ 25
Experimental Protocol: NMR Data Acquisition

The causality behind a robust NMR protocol is to ensure high resolution, signal-to-noise, and accuracy for reliable interpretation.

  • Sample Preparation: Accurately weigh 15-20 mg of this compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[3] Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the CDCl₃ to correct for any field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process. This step is critical as it minimizes peak broadening and maximizes spectral resolution.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a high-quality spectrum at this concentration. The spectral width should be set to cover the aromatic region (e.g., 0-10 ppm).

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 128 to 1024) and a wider spectral width (e.g., 0-220 ppm) are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and structure through fragmentation analysis. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Theoretical Principles and Data Interpretation

The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). In EI, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•).

  • Molecular Ion (M⁺•) Cluster: The most telling feature for this molecule is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination results in a distinctive cluster of peaks for the molecular ion.

    • M⁺• (C₆H₃⁷⁹Br³⁵ClF): m/z 208

    • M+2 (C₆H₃⁸¹Br³⁵ClF or C₆H₃⁷⁹Br³⁷ClF): m/z 210

    • M+4 (C₆H₃⁸¹Br³⁷ClF): m/z 212 The relative intensities of these peaks create a unique fingerprint. The peak at m/z 210 is expected to be the most abundant in this cluster.[2]

  • Fragmentation: The molecular ion is energetically unstable and fragments in predictable ways. A common fragmentation pathway for haloaromatics is the loss of a halogen radical.

    • Loss of Br•: [M - Br]⁺ → C₆H₃ClF⁺ at m/z 129/131. This fragment would still show a ~3:1 isotopic pattern for chlorine. The observation of a major peak at m/z 129 confirms this pathway.[2]

    • Loss of Cl•: [M - Cl]⁺ → C₆H₃BrF⁺ at m/z 173/175. This fragment would show a ~1:1 isotopic pattern for bromine.

G MolIon [C₆H₃BrClF]⁺• m/z 208, 210, 212 FragBr [C₆H₃ClF]⁺ m/z 129, 131 MolIon->FragBr - Br• FragCl [C₆H₃BrF]⁺ m/z 173, 175 MolIon->FragCl - Cl•

Caption: Key fragmentation pathways for the title compound.

Table 4: Experimental Mass Spectrometry Data

m/zRelative IntensityAssignment
210Top Peak[M+2]⁺• (C₆H₃⁸¹Br³⁵ClF or C₆H₃⁷⁹Br³⁷ClF)
2082nd Highest[M]⁺• (C₆H₃⁷⁹Br³⁵ClF)
1293rd Highest[M - Br]⁺ (C₆H₃³⁵ClF)

Source: PubChem CID 137275[2]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or hexane.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5 type). The column oven temperature is ramped to separate the analyte from any impurities based on boiling point and column interaction.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard choice as it produces reproducible fragmentation patterns. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for identifying the presence of key functional groups. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

Theoretical Principles and Data Interpretation

The data is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing neat liquids or solids with minimal sample preparation.[2]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane ("oop") bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ "fingerprint" region. For a 1,2,4-trisubstituted ring, strong absorptions are expected in this region.

  • Carbon-Halogen Bonds:

    • C-F Stretch: Strong absorption typically found in the 1250-1000 cm⁻¹ region.

    • C-Cl Stretch: Medium to strong absorption in the 850-550 cm⁻¹ region.

    • C-Br Stretch: Absorption in the 690-515 cm⁻¹ region.

Table 5: Characteristic IR Absorption Regions

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
1600 - 1450Aromatic C=C Ring Stretch
1250 - 1000C-F Stretch
900 - 675Aromatic C-H Out-of-Plane Bending
850 - 515C-Cl / C-Br Stretch

Source: General IR correlation tables.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: With the ATR crystal clean, a background spectrum is collected. This is crucial as it measures the absorbance of ambient air (CO₂, H₂O) and the instrument optics, allowing it to be subtracted from the sample spectrum.

  • Sample Application: A small drop of the liquid sample (or a small amount of solid) is placed directly onto the ATR crystal surface, ensuring complete coverage.

  • Apply Pressure: A pressure arm is applied to ensure intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

  • Data Acquisition: The sample spectrum is collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: The crystal is wiped clean with a soft cloth soaked in a suitable solvent (e.g., isopropanol or acetone).

Conclusion: An Integrated View

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry provides the definitive molecular weight (209.44 g/mol ) and reveals the presence of both bromine and chlorine through its unique isotopic signature at m/z 208, 210, and 212. Infrared spectroscopy confirms the aromatic nature of the compound and the presence of carbon-halogen bonds. Finally, NMR spectroscopy, through the predictive analysis of chemical shifts and coupling constants for its three distinct protons and six unique carbons, provides a detailed map of the molecular connectivity. Together, these techniques offer a self-validating system, providing researchers and drug development professionals with the unequivocal data needed to confirm the structure and purity of this important synthetic intermediate.

References

solubility of 1-Bromo-4-chloro-2-fluorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-chloro-2-fluorobenzene in Organic Solvents

Introduction

This compound is a halogenated aromatic compound that serves as a critical building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a versatile intermediate for introducing a substituted phenyl ring into more complex molecular architectures. The precise control over reaction kinetics, purification processes like recrystallization, and final product formulation hinges on a thorough understanding of its solubility profile in various organic solvents.

Given that comprehensive, aggregated solubility data for this compound is not widely published, this guide takes a proactive, methodological approach. It is designed for researchers, chemists, and formulation scientists, providing the foundational principles and a validated experimental protocol to determine the solubility of this compound, or any similar solid organic compound, in a reliable and reproducible manner. We will explore the theoretical underpinnings of solubility, detail a gold-standard experimental workflow, and discuss the practical implications of the data obtained.

Section 1: Physicochemical Profile and Solubility Predictions

The solubility behavior of a solute is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a reliable first-pass prediction tool. A solute's polarity, size, and capacity for hydrogen bonding dictate which solvents are likely to be effective. The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Molecular Formula C₆H₃BrClF-
Molecular Weight 209.45 g/mol Influences mass-based solubility calculations.
Appearance Colorless to light yellow liquid or solidThe physical state at room temperature dictates the need for dissolution.
Melting Point 33-37 °CA low melting point suggests that strong crystal lattice energy is not a major barrier to dissolution.
Boiling Point 208-210 °CIndicates relatively strong intermolecular forces for its size.
Structure
alt text
The molecule is largely nonpolar due to the benzene ring and halogens, but the C-F, C-Cl, and C-Br bonds introduce significant dipole moments, creating a molecule with moderate overall polarity. It lacks hydrogen bond donors or strong acceptors.

Based on this profile, we can predict that this compound will exhibit favorable solubility in solvents of low to moderate polarity, such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene). Conversely, its solubility is expected to be poor in highly polar, protic solvents like water and in very nonpolar aliphatic hydrocarbons like hexane, where it may be only sparingly soluble.

Section 2: A Validated Protocol for Isothermal Solubility Determination

To move beyond prediction, experimental determination is essential. The isothermal shake-flask method is a globally recognized gold-standard for measuring thermodynamic solubility. This method ensures that the system reaches true equilibrium, providing a solubility value that is independent of kinetic factors.

Core Principle

The core principle is to generate a saturated solution by agitating an excess of the solid solute in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified.

Experimental Workflow Diagram

The following diagram outlines the complete, self-validating workflow for the isothermal shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep_vial 1. Add excess solid (this compound) to a tared vial add_solvent 2. Add a known volume of the target solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly to prevent solvent evaporation add_solvent->seal_vial incubate 4. Place vial in an isothermal shaker bath (e.g., 25°C) seal_vial->incubate agitate 5. Agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium incubate->agitate check 6. Visually confirm excess solid remains undissolved agitate->check centrifuge 7. Centrifuge the vial to pellet the excess solid check->centrifuge filter 8. Withdraw supernatant using a syringe and pass through a 0.22 µm syringe filter centrifuge->filter collect 9. Collect the clear, saturated filtrate into a clean, tared vial filter->collect weigh 10. Weigh the filtrate vial to determine the mass of the solution collect->weigh evaporate 11. Evaporate the solvent under vacuum or nitrogen stream weigh->evaporate weigh_final 12. Weigh the vial containing the non-volatile solute residue evaporate->weigh_final calculate 13. Calculate solubility (e.g., in mg/mL or g/100g) weigh_final->calculate report Report Final Solubility Data calculate->report

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (solute)

  • High-purity organic solvents (e.g., HPLC grade)

  • Scintillation vials or other suitable glass vials with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes (e.g., 1-5 mL)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Centrifuge

Equipment:

  • Isothermal orbital shaker or temperature-controlled water bath with agitation

  • Evaporative system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down evaporator)

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a pre-weighed (tared) glass vial. The amount should be sufficient to ensure that solid material remains after equilibrium is reached (e.g., 50-100 mg).

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial (e.g., 2.0 mL).

  • Sealing: Tightly seal the vial with a cap, preferably one with a PTFE liner, to prevent any solvent loss due to evaporation during incubation.

  • Equilibration: Place the sealed vial into an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

  • Agitation: Agitate the vial for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. For novel systems, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not change over time, thereby validating that equilibrium has been achieved.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand briefly to allow larger particles to settle.

    • Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to create a compact pellet of the excess solid. This step is critical to facilitate the clean removal of the supernatant.

  • Filtration: Immediately after centrifugation, carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. Filtration ensures the removal of any fine, suspended solid particles that could artificially inflate the final measurement.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point until a constant weight is achieved.

    • Weigh the vial again to determine the mass of the dried solute residue.

  • Calculation:

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

    • Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

Section 3: Data Presentation and Practical Implications

The data gathered from the protocol should be organized systematically to allow for clear interpretation and comparison.

Table 2: Template for Presenting Solubility Data of this compound at 25°C

SolventSolvent TypePolarity IndexSolubility ( g/100g solvent)Observations / Applications
TolueneAromatic2.4(Experimental Value)High solubility expected. Good for reactions.
DichloromethaneChlorinated3.1(Experimental Value)High solubility expected. Useful for extraction and chromatography.
Tetrahydrofuran (THF)Ether4.0(Experimental Value)Likely miscible. Excellent reaction solvent.
Ethyl AcetateEster4.4(Experimental Value)Good solubility expected. Common recrystallization solvent.
AcetoneKetone5.1(Experimental Value)Good solubility expected.
AcetonitrileNitrile5.8(Experimental Value)Moderate solubility expected.
MethanolAlcohol (Protic)5.1(Experimental Value)Lower solubility expected due to H-bonding mismatch.
n-HeptaneAliphatic0.1(Experimental Value)Low solubility expected. Potential anti-solvent for recrystallization.
WaterProtic10.2(Experimental Value)Very low to negligible solubility expected.
Interpreting the Results
  • For Synthetic Chemists: A high solubility in solvents like THF, Dichloromethane, or Toluene indicates their suitability as reaction media, ensuring the reagent remains in the solution phase. A solvent pair where the compound has high solubility in one (e.g., Toluene) and low solubility in the other (e.g., Heptane) is an ideal candidate system for purification by recrystallization.

  • For Drug Development Professionals: If this compound is an intermediate in an API synthesis, understanding its solubility is crucial for process scale-up, controlling crystallization to obtain the desired polymorph, and for developing effective purification strategies to remove impurities. Poor solubility can present significant challenges in later-stage formulation and bioavailability.

Conclusion

While a definitive, pre-compiled database on the solubility of this compound is elusive, this guide provides a far more valuable asset: a robust, scientifically-grounded methodology for its determination. By combining the predictive power of physicochemical analysis with the empirical accuracy of the isothermal shake-flask method, researchers and developers can generate the reliable data needed to optimize their work. This approach not only solves the immediate challenge of solvent selection for this specific compound but also equips the scientist with a fundamental technique applicable to a vast array of solid organic compounds, ensuring efficiency, reproducibility, and success in their chemical endeavors.

A Technical Guide to the Safe Handling of 1-Bromo-4-chloro-2-fluorobenzene (CAS: 1996-29-8)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Significance

1-Bromo-4-chloro-2-fluorobenzene is a polyhalogenated aromatic compound with the chemical formula C₆H₃BrClF and a molecular weight of 209.44 g/mol .[1][2] Identified by its CAS Number 1996-29-8, this compound typically presents as a light yellow liquid. Its strategic arrangement of bromine, chlorine, and fluorine substituents on a benzene ring makes it a highly valuable and versatile intermediate in advanced organic synthesis.

The primary utility of this compound lies in its role as a foundational building block in the development of complex molecules, particularly within the pharmaceutical industry. It is a key precursor for synthesizing pharmaceutical ingredients and is frequently employed in reactions like Suzuki couplings to create biphenyl derivatives, which are integral to the structure of many therapeutic agents.[3] Given its critical role in synthetic pathways, a comprehensive understanding of its physicochemical properties and safety protocols is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and, most importantly, personnel safety.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance that requires careful handling. The primary hazards are associated with its irritant properties.

GHS Classification Summary:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07[4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritationWarningGHS07[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07[4]

These classifications underscore that exposure via skin contact, eye contact, or inhalation can lead to significant irritation.[1][5][6] The causality is rooted in the chemical's reactivity with biological tissues, leading to localized inflammatory responses. Therefore, all handling procedures must be designed to rigorously prevent these routes of exposure.

Section 3: Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design.

PropertyValueSource
CAS Number 1996-29-8[6]
Molecular Formula C₆H₃BrClF[1][2]
Molecular Weight 209.44 g/mol [1][2]
Appearance Light yellow liquid
Boiling Point 91-92 °C @ 20 mmHg[2][3]
Density 1.678 g/mL @ 25 °C[2][3][5]
Flash Point 92.2 °C (198.0 °F) - closed cup
Refractive Index n20/D 1.556[2][3]
Stability Stable under normal conditions[7]

The high boiling point and density indicate that it is a non-volatile liquid at standard temperature and pressure. However, its classification as a combustible liquid (Storage Class 10) with a flash point of 92.2 °C necessitates the strict avoidance of ignition sources during handling and storage.

Section 4: Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is a multi-layered approach that prioritizes eliminating hazards at their source. The hierarchy of controls dictates that engineering and administrative controls are foundational, with PPE serving as the final, critical barrier for the operator.

Engineering Controls: All operations involving this compound must be conducted in a well-ventilated area.[5][8] The most effective engineering control is the use of a certified chemical fume hood to prevent the accumulation of vapors and minimize inhalation risk.[4] Eyewash stations and safety showers must be located in close proximity to the workstation for immediate emergency use.[6]

Personal Protective Equipment (PPE): The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[4][5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: Wear impervious, flame-resistant clothing to protect against skin contact.[5][9] A chemically resistant apron or lab coat is mandatory. Gloves must be inspected for integrity before each use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Respiratory Protection: If engineering controls are insufficient, or during emergency situations where exposure limits may be exceeded, a full-face respirator with a multi-purpose combination respirator cartridge (e.g., Type ABEK-P2 for EU EN 143 or OV/AG/P99 for US NIOSH) is required.[4][5]

PPE_Selection_Workflow start Start: Task Involving This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_base Mandatory Base PPE: - Safety Goggles (EN166/NIOSH) - Chemical Resistant Lab Coat - Impervious Gloves fume_hood->ppe_base  Yes respirator Full-Face Respirator with Multi-Purpose Cartridge Required fume_hood->respirator  No splash_risk Is there a significant splash risk? ppe_base->splash_risk face_shield Add Face Shield splash_risk->face_shield  Yes ventilation_check Are vapor concentrations below exposure limits? (Or is irritation present?) splash_risk->ventilation_check  No face_shield->ventilation_check ventilation_check->respirator  No / Irritation Present proceed Proceed with Task ventilation_check->proceed  Yes respirator->ppe_base

Caption: PPE Selection Workflow for this compound.

Section 5: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is essential for mitigating risks during routine laboratory operations.

Safe Handling Protocol:

  • Preparation: Before handling, ensure all engineering controls are operational and the required PPE is correctly donned.

  • Dispensing: Handle in a well-ventilated place, preferably within a fume hood.[5][8] Avoid the formation of aerosols.[5] Use non-sparking tools to prevent ignition from static discharge.[5][9]

  • Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[5][6][8] Do not breathe vapors or mists.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][8] Decontaminate all equipment used.

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[5][6][8]

  • Keep the container tightly closed to prevent leakage and contamination.[5][6][8]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

  • Store separately from foodstuff containers.[5][9]

Section 6: Reactive Emergency Protocols

In the event of an exposure or accidental release, a swift and correct response is critical to minimizing harm.

First Aid Measures

The following protocols should be followed while immediately seeking medical attention. Show the Safety Data Sheet to the attending physician.[4]

  • Inhalation: Immediately move the victim to fresh air.[5][6] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5][9] Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately take off all contaminated clothing and shoes.[6] Wash the affected area with soap and plenty of water.[4][5][6] If skin irritation occurs, get medical advice.[6][8]

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[4][5][6] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult a doctor immediately.[4][5][6]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4][5] Call a physician or Poison Control Center immediately.[5]

First_Aid_Response exposure Exposure Event Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation skin Skin Contact route->skin eye Eye Contact route->eye ingestion Ingestion route->ingestion action_inhale Move to Fresh Air. Provide Oxygen if Needed. No Mouth-to-Mouth. inhalation->action_inhale action_skin Remove Contaminated Clothing. Wash with Soap & Water. skin->action_skin action_eye Rinse with Water for 15+ min. Remove Contact Lenses. eye->action_eye action_ingest Rinse Mouth. DO NOT Induce Vomiting. ingestion->action_ingest medical Seek Immediate Medical Attention (Bring SDS) action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: First Aid Decision Flowchart by Exposure Route.

Accidental Release Measures
  • Evacuate & Secure: Evacuate non-essential personnel to a safe area.[4][5] Remove all sources of ignition and ensure adequate ventilation.[5][9]

  • Protect Personnel: Don appropriate PPE, including respiratory protection, before entering the spill area.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains, as its environmental impact is not fully known.[4][5]

  • Clean-up: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[6] Do not use combustible materials like sawdust.

  • Collection & Disposal: Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[5][6][9]

  • Decontamination: Clean the spill area thoroughly.

Spill_Response_Workflow spill Spill Detected step1 1. Evacuate & Isolate Area Remove Ignition Sources spill->step1 step2 2. Don Full PPE (incl. Respiratory Protection) step1->step2 step3 3. Contain Spill Prevent entry into drains step2->step3 step4 4. Absorb with Inert Material (e.g., Sand, Vermiculite) step3->step4 step5 5. Collect into Labeled Container Use Non-Sparking Tools step4->step5 step6 6. Decontaminate Area & Dispose of Waste Properly step5->step6

Caption: Step-by-Step Accidental Spill Response Protocol.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5][9]

  • Specific Hazards: Combustion may produce hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[7]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4][5][9]

Section 7: Stability and Reactivity Profile

  • Reactivity: No specific reactivity data is available, but the compound is stable under recommended storage conditions.[7]

  • Chemical Stability: The product is chemically stable under normal ambient and anticipated storage and handling temperatures and pressures.[7]

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[5][8]

  • Incompatible Materials: Strong oxidizing agents.[6][7]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form toxic and corrosive gases such as carbon oxides, hydrogen halides, and hydrogen fluoride.[7]

Section 8: Waste Disposal

Disposal of this compound and its contaminated packaging must be conducted in strict accordance with all federal, state, and local environmental regulations.[6][8]

  • Procedure: Engage a licensed professional waste disposal service to handle the material.[4]

  • Methodology: The preferred method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous decomposition products.[4]

  • Containers: Dispose of contaminated packaging as unused product. Do not reuse empty containers.[4][8]

Section 9: Conclusion

This compound is an indispensable chemical intermediate whose safe utilization hinges on a robust understanding of its hazards and the disciplined application of safety protocols. Its primary risks—skin, eye, and respiratory irritation—can be effectively managed through a combination of engineering controls, diligent use of appropriate PPE, and adherence to established procedures for handling, storage, and emergency response. By integrating the principles and protocols outlined in this guide, researchers and scientists can leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-4-chloro-2-fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of 1-Bromo-4-chloro-2-fluorobenzene in Modern Synthesis

This compound, a polyhalogenated benzene derivative, is a critical building block in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique substitution pattern offers a versatile platform for a variety of chemical transformations, most notably in the preparation of pharmaceutical intermediates.[1] The distinct electronic nature of the attached halogens significantly influences its reactivity, making it a valuable precursor for complex molecular architectures.[1] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity for use in sensitive synthetic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. This compound is typically a clear, colorless to light yellow liquid.[3]

PropertyValueSource
Molecular Formula C₆H₃BrClFPubChem[4]
Molecular Weight 209.44 g/mol PubChem[4]
Boiling Point 91-92 °C at 20 mmHgChemicalBook[2]
Melting Point -6 °CECHEMI[3]
Density 1.678 g/mL at 25 °CChemicalBook[2]
Flash Point 92.2 °C (198.0 °F) - closed cupSigma-Aldrich
Solubility Insoluble in waterECHEMI[3]

Stability Profile and Degradation Pathways

This compound is stable under normal, recommended storage conditions.[5] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Thermal Stability

While stable at ambient temperatures, exposure to high temperatures can lead to thermal decomposition. The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (such as hydrogen bromide and hydrogen chloride), and gaseous hydrogen fluoride (HF).[5]

Photostability

As with many halobenzenes, this compound is susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can initiate dehalogenation, coupling, and rearrangement reactions.[6] This degradation can lead to the formation of impurities that may compromise the outcome of sensitive synthetic reactions.[1] Therefore, it is imperative to protect the compound from light during storage and handling.

Reactivity and Incompatibilities

Simple aromatic halogenated organic compounds like this compound are generally unreactive.[7] However, they are incompatible with strong oxidizing agents.[5][7] Reactions with strong oxidizing agents can be vigorous and may lead to the release of hazardous substances. Additionally, materials in this group may be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[7]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

The following conditions are recommended for the storage of this compound:

  • Temperature: Store in a dry, cool, and well-ventilated place.[5] Some sources also recommend refrigeration.

  • Atmosphere: While not explicitly required for this compound, for long-term storage or for very sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

  • Container: Keep the container tightly closed.[5] Use containers made of non-reactive materials, such as amber glass, to protect from light.

  • Location: Store locked up and away from incompatible materials, particularly strong oxidizing agents.[5]

Caption: Logical workflow for the optimal storage of this compound.

Handling Procedures

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Spill and Waste Disposal:

In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[5] For large spills, evacuate the area and follow emergency procedures. Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Preparation of Stock Solutions

The accuracy of experimental results depends on the correct preparation of solutions. The following is a general protocol for preparing a stock solution of this compound.

Objective: To prepare a 0.1 M stock solution in a suitable anhydrous solvent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, toluene)

  • Volumetric flask

  • Syringe or pipette

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure all glassware is dry and the work area (fume hood) is clean and free of contaminants.

  • Inert Atmosphere: Purge the volumetric flask with an inert gas.

  • Weighing: Accurately weigh the required amount of this compound in a sealed container.

  • Dissolution: Under the inert atmosphere, add the anhydrous solvent to the volumetric flask. Carefully transfer the weighed this compound to the flask.

  • Mixing: Gently swirl the flask to dissolve the compound completely.

  • Final Volume: Once dissolved, bring the solution to the final volume with the anhydrous solvent.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and under an inert atmosphere. If not for immediate use, store in a refrigerator.

Caption: Step-by-step workflow for preparing a stock solution of this compound.

Conclusion

This compound is a valuable reagent in synthetic chemistry, and its proper handling and storage are paramount to its successful application. By understanding its stability profile, potential degradation pathways, and incompatibilities, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes. Adherence to the recommended storage and handling protocols outlined in this guide will contribute to a safer and more effective laboratory environment.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 1-Bromo-4-chloro-2-fluorobenzene for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of a Starting Material

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often gets the spotlight. However, the journey to that molecule is built upon a foundation of precursor chemicals, where the quality of each building block is paramount. 1-Bromo-4-chloro-2-fluorobenzene (CAS No. 1996-29-8) is one such critical intermediate. Its unique trifunctionalized aromatic ring, featuring three distinct halogens, offers a versatile platform for medicinal chemists to perform selective, site-specific modifications, such as Suzuki couplings, to construct complex molecular architectures. This compound is a key starting material in the synthesis of various pharmaceutical agents, including novel antidepressants and therapeutics for oncology.[1][2]

The success, reproducibility, and safety of these multi-step synthetic routes are directly dependent on the purity and consistency of the initial raw materials.[3] Even seemingly minor impurities can lead to significant downstream consequences, including failed reactions, complex purification challenges, and the introduction of structurally related impurities that may be difficult to remove from the final API. This guide provides an in-depth framework for researchers, process chemists, and quality assurance professionals on how to effectively identify, evaluate, and qualify commercial suppliers of high-purity this compound, ensuring a reliable and high-quality supply chain for drug discovery and development programs.

Chapter 1: Defining "High-Purity" for a Critical Raw Material

The term "high-purity" is not absolute; its meaning is context-dependent on the application. For early-stage drug discovery, a 98% pure material might be sufficient for initial proof-of-concept syntheses. However, for later-stage development and scale-up, where process consistency and impurity profiling are critical, purities of ≥99.5% are often required. The US FDA and other regulatory bodies mandate that drug manufacturers understand and control their raw materials to mitigate risks to the final drug substance.[4]

Potential Impurities and Their Origins The most common commercial synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloro-4-fluoroaniline.[5][6] Understanding this pathway allows us to anticipate potential impurities:

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to other isomers, such as 1-Bromo-5-chloro-2-fluorobenzene.[7] These can be particularly problematic as their similar physical properties make them difficult to separate.

  • Unreacted Starting Materials: Residual 2-chloro-4-fluoroaniline.

  • Reaction Byproducts: De-brominated or de-chlorinated species, or phenolic impurities formed if the diazonium salt reacts with water.

  • Residual Solvents: Solvents used during the reaction or purification, such as ethyl acetate or petroleum ether, may remain.[8]

Data Presentation: Typical Specifications for High-Purity this compound

The table below summarizes common specifications that researchers should expect to see on a supplier's Certificate of Analysis (CoA).

ParameterTypical SpecificationMethodRationale
Appearance Colorless to pale yellow liquidVisualA significant deviation in color may indicate degradation or contamination.
Identity Conforms to structureFTIR, ¹H NMRConfirms the material is the correct chemical entity.
Assay (Purity) ≥99.0%Gas Chromatography (GC)Quantifies the main component and reveals the presence of other volatile impurities.
Water Content ≤0.1%Karl Fischer TitrationExcess water can interfere with moisture-sensitive reactions (e.g., Grignard formation).
Refractive Index ~1.552 - 1.556 (@ 20°C)RefractometryA quick physical constant check that can indicate gross impurities.

Chapter 2: The Landscape of Commercial Suppliers

The supplier landscape for this chemical can be broadly divided into two categories, each serving different needs of the pharmaceutical industry.

  • R&D and Catalog Suppliers: Companies like Sigma-Aldrich (Merck) [9], Thermo Scientific Chemicals (Alfa Aesar) [10], and TCI America [11] specialize in high-quality, well-documented reagents for laboratory-scale work. They typically offer smaller pack sizes, comprehensive CoAs, and readily available stock, making them ideal for research and initial process development.

  • Commercial and Bulk Manufacturers: As a project moves toward pilot-scale and commercial production, sourcing from larger-scale manufacturers, often found through platforms like ECHEMI [12], becomes necessary. While offering significant cost advantages, these suppliers require a more rigorous and comprehensive in-house qualification process, as documentation and batch-to-batch consistency can be more variable.

Data Presentation: Comparative Overview of Select R&D Suppliers
SupplierExample Product NumberStated PurityKey Features
Sigma-Aldrich 53270398%Extensive documentation, example CoAs available online.[9]
Thermo Scientific A1462098%Originally an Alfa Aesar product, detailed specifications provided.[10]
TCI America B1913>98.0% (GC)Known for a wide range of organic building blocks.
Biosynth FB19144N/A (Sold as reference standard)Focus on standards for pharmaceutical testing.[7]
Chem-Impex 04753≥98% (GC)Provides key physical and chemical properties clearly.[13]

Chapter 3: A Step-by-Step Guide to Supplier Qualification

A robust raw material qualification program is a cornerstone of GMP and good scientific practice.[3] It is a systematic, documented process to ensure that a supplier can consistently provide a material that meets the required quality standards.

Mandatory Visualization: The Supplier Qualification Workflow

SupplierQualification start Start: Identify Project Need identify 1. Identify Potential Suppliers (R&D vs. Bulk) start->identify request_docs 2. Request & Review Documentation (CoA, SDS, Spec Sheet) identify->request_docs doc_review 3. Documentation Acceptable? request_docs->doc_review request_sample 4. Request & Log Sample doc_review->request_sample Yes reject_doc Reject Supplier doc_review->reject_doc No inhouse_test 5. In-House Analytical Verification (See Protocol 1) request_sample->inhouse_test test_review 6. Results Meet Specification? inhouse_test->test_review approve Approved Supplier test_review->approve Yes reject_test Reject Supplier & Investigate Failure test_review->reject_test No end End approve->end reject_doc->end reject_test->end

Caption: A workflow for qualifying a new raw material supplier.

Experimental Protocols: In-House Verification

Receiving a supplier's CoA is the first step; independent verification is the critical second step.[14] This protocol outlines a standard workflow for testing a new sample.

Protocol 1: Purity and Identity Verification of this compound

1. Objective: To independently verify the identity and assess the purity of a supplied sample of this compound against its Certificate of Analysis and internal specifications.

2. Materials & Equipment:

  • Supplier Sample (Lot No. to be recorded)

  • Reference Standard or sample from a previously qualified lot

  • Solvent: Acetonitrile or Dichloromethane (GC or HPLC Grade)

  • FTIR Spectrometer with ATR attachment

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS) and Flame Ionization Detector (GC-FID)

  • Capillary GC Column (e.g., DB-5ms or equivalent)

  • Standard laboratory glassware, pipettes, and balances

3. Methodology:

Step 3.1: Physical & Visual Inspection

  • Carefully observe the sample's appearance (color, clarity, presence of solids) in its original container.

  • Compare observations against the supplier's description. Note any discrepancies.

Step 3.2: Identity Confirmation via FTIR-ATR

  • Place a small drop of the liquid sample directly on the ATR crystal.

  • Acquire the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Compare the resulting spectrum's fingerprint region (1600-600 cm⁻¹) to that of the reference standard or a known reference spectrum from a database like NIST or PubChem.[15][16] The positions of major peaks should match.

Step 3.3: Purity Assay and Impurity Profile by GC-MS/FID

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the chosen solvent. Create a dilution for analysis (e.g., 100 µg/mL).

  • GC Method Parameters (Example):

    • Injector: 250°C, Split ratio 50:1, 1 µL injection volume.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow ~1 mL/min.

    • FID Detector: 300°C.

    • MS Detector: Scan range 40-400 m/z.

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • Use the FID chromatogram for quantitative analysis. Calculate the purity by area percent (Area of main peak / Total area of all peaks * 100).

    • Use the MS detector to confirm the identity of the main peak by its mass spectrum (Molecular Ion: ~208/210 m/z).

    • Examine the chromatogram for any impurity peaks. Attempt to identify them using the MS library or by interpreting their fragmentation patterns. Pay close attention to peaks with masses corresponding to potential impurities discussed in Chapter 1.

    • Compare the calculated purity and the observed impurity profile with the supplier's CoA.

4. Acceptance Criteria:

  • The FTIR spectrum must match the reference.

  • The GC purity must be within the specified limits (e.g., ≥99.0%).

  • No single unknown impurity should be greater than a pre-defined threshold (e.g., 0.1%).

Conclusion: A Foundation of Quality

The selection and qualification of this compound is more than a simple procurement task; it is a fundamental exercise in risk management for the entire drug development pipeline. By adopting a systematic approach that combines thorough documentation review with robust in-house analytical verification, research and development teams can ensure the integrity of their synthetic chemistry. This diligence builds a foundation of quality and consistency, ultimately safeguarding the project's timeline, resources, and, most importantly, the quality of the final therapeutic agent. Partnering with suppliers who understand the quality requirements of the pharmaceutical industry is key to success.

References

Methodological & Application

Application Notes and Protocols for the Selective Sonogashira Coupling of 1-Bromo-4-chloro-2-fluorobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Polyhalogenated Arenes

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium and copper co-catalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, rendering it invaluable in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[2][3]

A significant challenge in synthetic chemistry arises when multiple halogen substituents are present on an aromatic ring, demanding precise control over which position undergoes reaction. The substrate at the heart of this guide, 1-bromo-4-chloro-2-fluorobenzene, exemplifies this challenge. The differential reactivity of the C-Br, C-Cl, and C-F bonds under Sonogashira conditions provides a strategic opportunity for selective functionalization. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This inherent difference in reactivity allows for the targeted coupling at the more labile C-Br bond, while leaving the C-Cl and C-F bonds intact.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the selective Sonogashira coupling of this compound with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of this selectivity, present detailed and validated protocols, and offer insights into reaction optimization and troubleshooting. A study by Langer and colleagues on the site-selective Sonogashira reactions of the closely related 1,4-dibromo-2-fluorobenzene demonstrated excellent selectivity for coupling at the 4-position, providing a strong precedent for the selective transformation of this compound at the bromo-position.[5]

Mechanistic Rationale for Chemoselectivity

The success of the selective Sonogashira coupling hinges on the initial, rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-X bond strength (where X is a halogen) and the electron density at the carbon atom are key factors governing the rate of this step. The C-Br bond is weaker and more readily cleaved by the palladium catalyst than the stronger C-Cl and C-F bonds. This difference in bond dissociation energies is the primary driver for the observed chemoselectivity.

The catalytic cycle, illustrated below, proceeds through two interconnected pathways: the palladium cycle and the copper cycle.

The Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)(C≡CR)L₂ Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Base Base Alkyne->Base Deprotonation CuAcetylide Cu-C≡CR Base->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetal Transfer of alkynyl group

Figure 1: The Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocols

The following protocols are designed to be robust starting points for the selective Sonogashira coupling of this compound. Optimization of reaction parameters may be necessary for specific terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available
Terminal Alkyne≥98%Commercially available
PdCl₂(PPh₃)₂Catalyst gradeCommercially available
Copper(I) Iodide (CuI)≥98%Commercially available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially availableShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Schlenk flask/reaction tube--Oven-dried before use.
Magnetic stirrer and stir bar--
Inert gas supply (Argon or Nitrogen)High purity-
Standard Protocol for Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes.

Figure 2: Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)-4-chloro-2-fluorobenzene derivative.

Copper-Free Sonogashira Protocol

The presence of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. A copper-free protocol can mitigate this issue.

Additional Reagents:

ReagentGradeSupplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially available
Triphenylphosphine (PPh₃) or other suitable phosphine ligand≥99%Commercially available

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the standard protocol.

  • Solvent, Base, and Alkyne Addition: Under positive inert gas pressure, add anhydrous THF (5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and a suitable amine base such as diisopropylethylamine (DIPEA) or triethylamine (3.0 mmol, 3.0 equiv).

  • Reaction and Monitoring: Stir the mixture at a slightly elevated temperature (e.g., 50-70 °C) and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the standard protocol. The ammonium chloride wash may not be as critical but is still recommended.

Data Presentation: Expected Results and Characterization

The following table provides representative examples of terminal alkynes and the expected yields for their coupling with this compound under the standard protocol.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-Chloro-4-(phenylethynyl)-2-fluorobenzene85-95
21-Hexyne1-Chloro-4-(hex-1-yn-1-yl)-2-fluorobenzene80-90
3Trimethylsilylacetylene1-Chloro-2-fluoro-4-((trimethylsilyl)ethynyl)benzene90-98
4Propargyl alcohol3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol75-85

Characterization of a Representative Product (Entry 1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 2H, Ar-H), 7.40-7.30 (m, 4H, Ar-H), 7.20-7.10 (m, 2H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.0 (d, J = 250 Hz), 132.0, 131.5, 129.0, 128.5, 128.0 (d, J = 10 Hz), 125.0 (d, J = 4 Hz), 122.5, 116.5 (d, J = 25 Hz), 92.0, 86.0.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -115.0.

  • Mass Spectrometry (EI): m/z (%) = 232 (M⁺, 100).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Use a fresh batch of catalyst or a different palladium source.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly distilled or a new bottle of the amine base.
Significant alkyne homocoupling - Presence of oxygen- High copper concentration- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the amount of CuI or switch to the copper-free protocol.
Formation of unidentified byproducts - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in product purification - Co-elution with triphenylphosphine oxide- Use a less polar solvent system for column chromatography.- Consider using a different phosphine ligand that generates a more easily separable oxide.

Conclusion

The selective Sonogashira coupling of this compound offers a reliable and efficient method for the synthesis of a diverse array of 1-(alkynyl)-4-chloro-2-fluorobenzene derivatives. The inherent reactivity difference between the carbon-halogen bonds allows for precise functionalization at the bromo position. The protocols provided herein, for both copper-catalyzed and copper-free conditions, serve as a robust foundation for researchers to explore the synthesis of novel compounds with potential applications in various fields of chemical science.

References

Application Note: Selective Palladium-Catalyzed Heck Reaction of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on 1-bromo-4-chloro-2-fluorobenzene, a challenging polyhalogenated aromatic substrate. The primary focus is on achieving selective C-C bond formation at the C-Br bond, leveraging the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic basis for this selectivity, detail the critical reaction parameters for optimization, provide a robust experimental protocol, and offer a guide for troubleshooting common issues. This note is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Challenge of Selective Functionalization

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] This palladium-catalyzed transformation has been instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized by the 2010 Nobel Prize in Chemistry.[1]

While the reaction is broadly applicable, substrates bearing multiple halogen atoms, such as this compound, present a significant synthetic challenge: achieving regioselective coupling. The key to a successful and predictable outcome lies in exploiting the inherent differences in the carbon-halogen bond strengths and their reactivity towards the palladium catalyst. This guide will illuminate the principles and practices required to selectively functionalize the more labile carbon-bromine bond while preserving the carbon-chlorine bond.

Mechanistic Rationale for Selectivity

The selectivity of the Heck reaction on polyhalogenated arenes is primarily dictated by the initial, and often rate-determining, oxidative addition step.[3][4] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity trend for this process is well-established and follows the order of decreasing carbon-halogen bond strength: C–I > C–OTf > C–Br >> C–Cl.[3][4]

For this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond. By carefully controlling reaction conditions, particularly temperature, it is possible to facilitate the reaction at the C-Br position exclusively. The electron-withdrawing effects of the fluorine and chlorine atoms further activate the aromatic ring towards oxidative addition, making this substrate generally well-suited for the Heck reaction.[5]

Below is a diagram illustrating the catalytic cycle, highlighting the selective oxidative addition that forms the basis of this protocol.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Br(L)₂ oa->pd2_complex alkene_coord Alkene Coordination pd2_complex->alkene_coord regeneration Catalyst Regeneration pd2_complex->regeneration H-Pd(II)-Br pi_complex π-Alkene Complex alkene_coord->pi_complex migratory_insertion Migratory Insertion (syn-Carbopalladation) pi_complex->migratory_insertion sigma_alkyl σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl beta_hydride β-Hydride Elimination sigma_alkyl->beta_hydride product_complex Product π-Complex beta_hydride->product_complex beta_hydride->regeneration product_complex->pd0 Dissociation product Coupled Product (Ar-Alkene) product_complex->product regeneration->pd0 base_h [Base-H]⁺Br⁻ regeneration->base_h aryl_halide This compound (Ar-Br) aryl_halide->oa alkene Alkene alkene->alkene_coord base Base base->regeneration

Caption: Catalytic cycle for the selective Heck reaction of this compound.

Optimization of Reaction Parameters

Achieving high yield and selectivity requires careful tuning of several interdependent parameters. The choice of catalyst, ligand, base, and solvent system is critical.[6]

Parameter Options Rationale & Expert Insights
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is a cost-effective, air-stable, and highly common choice. It is reduced in situ to the active Pd(0) species.[7][8] Pd₂(dba)₃ is a Pd(0) source but can be more sensitive. Catalyst loading is typically low (0.5-5 mol%).[9]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, Biarylphosphines (e.g., SPhos), N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the Pd(0) catalyst, preventing precipitation as palladium black, and modulate its reactivity.[1][10] For electron-deficient aryl bromides, simple triphenylphosphine (PPh₃) is often sufficient. More electron-rich and sterically demanding phosphines can accelerate oxidative addition but may also increase the risk of C-Cl activation at higher temperatures.[5] A Pd:Ligand ratio of 1:2 to 1:4 is common.
Base Organic: Et₃N, DIPEAInorganic: K₂CO₃, Cs₂CO₃, NaOAcThe base is essential for neutralizing the H-X acid generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[3][11] Organic amines like triethylamine (Et₃N) are common and act as both a base and a solvent. Inorganic bases like potassium carbonate (K₂CO₃) are effective, especially in polar aprotic solvents, and can be easier to remove during workup.[6]
Solvent DMF, DMAc, NMP, Acetonitrile, ToluenePolar aprotic solvents like DMF or DMAc are excellent choices as they effectively dissolve the catalyst, base, and substrates.[12] The choice of solvent often dictates the accessible temperature range. Toluene can be used but may require a phase-transfer catalyst (e.g., TBAB) if an inorganic base is used.
Alkene Partner Styrenes, Acrylates, AcrylonitrileElectron-deficient alkenes like acrylates are highly reactive and typically yield the linear E-isomer product with high selectivity.[1][2] Styrenes are also excellent coupling partners.
Temperature 80 - 140 °CThis is the most critical parameter for selectivity. Start with a lower temperature (e.g., 80-100 °C) to favor C-Br activation. If the reaction is sluggish, the temperature can be increased cautiously while monitoring for any C-Cl coupled byproducts via GC-MS. Aryl bromides generally require higher temperatures than iodides.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with styrene. Quantities can be scaled as needed.

Materials & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), dried

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask or reaction tube, magnetic stir bar, reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • TLC plates, GC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-chloro-2-fluoro-1-styrylbenzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues.

G start Reaction Issue Detected low_conversion Low or No Conversion Causes Solutions start->low_conversion side_products Side Products Observed (e.g., C-Cl coupling, homo-coupling) Causes Solutions start->side_products pd_black Catalyst Decomposition (Palladium Black) Causes Solutions start->pd_black cause_low_temp - Temp too low - Inactive catalyst - Insufficient base - Impure reagents/solvent low_conversion:c->cause_low_temp sol_low_temp - Increase temp by 10°C increments - Use fresh catalyst/ligand - Ensure base is dry and in excess - Use anhydrous solvent low_conversion:s1->sol_low_temp cause_side_prod - Temp too high - Incorrect Pd:Ligand ratio - Oxygen contamination side_products:c->cause_side_prod sol_side_prod - Decrease reaction temperature - Increase ligand loading (e.g., 1:4) - Improve inert atmosphere technique side_products:s1->sol_side_prod cause_pd_black - Ligand degradation/absence - High temperature - Presence of oxygen pd_black:c->cause_pd_black sol_pd_black - Increase ligand amount - Use a more robust ligand - Lower reaction temperature - Ensure rigorous deoxygenation pd_black:s1->sol_pd_black

Caption: A decision tree for troubleshooting common Heck reaction issues.

Conclusion

The selective Heck reaction of this compound is a highly achievable transformation provided that key reaction parameters are carefully controlled. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization, primarily by maintaining an optimal temperature range. By following the guidelines and protocols outlined in this document, researchers can confidently and efficiently synthesize valuable chlorinated and fluorinated styrenyl compounds for applications in drug discovery and materials science.

References

Synthesis of a Key AZD3264 Intermediate: A Practical Guide Utilizing 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and organic synthesis.

Abstract: This document provides a comprehensive guide for the synthesis of a crucial intermediate for AZD3264, a potent and selective IKK2 inhibitor. The described synthetic route commences with the commercially available starting material, 1-Bromo-4-chloro-2-fluorobenzene, and employs a strategic two-step sequence involving a Suzuki-Miyaura cross-coupling and a subsequent Buchwald-Hartwig amination. This application note offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents quantitative data in a clear, accessible format. The aim is to equip researchers with the necessary knowledge and practical insights to successfully synthesize this important building block for further drug discovery and development efforts.

Introduction

AZD3264 is a selective inhibitor of I-kappa-B kinase 2 (IKK2), a key enzyme in the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses.[1][2] As such, AZD3264 has emerged as a promising therapeutic candidate for the treatment of inflammatory diseases. The efficient and scalable synthesis of AZD3264 and its intermediates is therefore of significant interest to the pharmaceutical industry.

This application note details a practical and robust synthetic strategy for a key intermediate of AZD3264, starting from this compound. This readily available starting material offers a versatile handle for the introduction of molecular complexity through modern cross-coupling methodologies.[3] The proposed synthesis leverages the differential reactivity of the halogen substituents on the aromatic ring, enabling a selective and high-yielding pathway.

Synthetic Strategy Overview

The synthesis of the target AZD3264 intermediate is accomplished through a two-step reaction sequence as illustrated below. The strategy hinges on the initial selective functionalization of the more reactive carbon-bromine bond via a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the carbon-chlorine bond.

Synthesis_Overview Start This compound Intermediate1 4-(4-chloro-2-fluorophenyl)-3,5-dimethylisoxazole Start->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 Key AZD3264 Intermediate Intermediate1->Intermediate2 Buchwald-Hartwig Amination

Figure 1: Proposed two-step synthesis of the AZD3264 intermediate.

Part 1: Suzuki-Miyaura Coupling

The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. This reaction selectively forms a carbon-carbon bond at the position of the bromine atom, leveraging the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions.[4]

Experimental Protocol: Synthesis of 4-(4-chloro-2-fluorophenyl)-3,5-dimethylisoxazole

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound1996-29-8209.4510.01.02.09 g
3,5-Dimethylisoxazole-4-boronic acid pinacol ester832114-00-8223.0812.01.22.68 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.30.03220 mg
Potassium Carbonate (K₂CO₃)584-08-7138.2130.03.04.15 g
1,4-Dioxane123-91-188.11--50 mL
Water7732-18-518.02--10 mL

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.09 g, 10.0 mmol), 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (2.68 g, 12.0 mmol), Pd(dppf)Cl₂ (220 mg, 0.3 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (50 mL) and water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-chloro-2-fluorophenyl)-3,5-dimethylisoxazole as a white to off-white solid.

Justification of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability.

  • Ligand: The dppf ligand in the catalyst complex is crucial for facilitating the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base in Suzuki couplings, effective in activating the boronic ester for transmetalation.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.

Part 2: Buchwald-Hartwig Amination

The second step is a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the synthesized biaryl intermediate and an appropriate aminopyrimidine derivative. This reaction targets the C-Cl bond, which is now the most reactive site for oxidative addition after the C-Br bond has been consumed. The choice of ligand is critical to promote the coupling of the less reactive aryl chloride.

Experimental Protocol: Synthesis of the Key AZD3264 Intermediate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-(4-chloro-2-fluorophenyl)-3,5-dimethylisoxazole(Synthesized in Part 1)225.655.01.01.13 g
2-Amino-5-chloropyrimidine56434-29-4129.556.01.20.78 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.10.0292 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.20.0495 mg
Sodium tert-butoxide (NaOtBu)865-48-596.107.01.40.67 g
Toluene108-88-392.14--25 mL

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-chloro-2-fluorophenyl)-3,5-dimethylisoxazole (1.13 g, 5.0 mmol), 2-amino-5-chloropyrimidine (0.78 g, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).

  • Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (25 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired AZD3264 intermediate.

Justification of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides.[5] These ligands promote the challenging oxidative addition of the C-Cl bond to the palladium center.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent C-N bond formation.

  • Solvent: Anhydrous toluene is a suitable solvent for this reaction, providing a high boiling point and good solubility for the reactants and catalyst system.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar(X)-Pd(II)L_n Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)L_n(H₂NR)]⁺X⁻ OxAdd->AmineCoord + H₂NR Deprotonation Ar-Pd(II)L_n(HNR) AmineCoord->Deprotonation - HX (Base) ReductElim Ar-NRH Deprotonation->ReductElim Reductive Elimination ReductElim->Pd0

References

Application Notes & Protocols: Regioselective Cross-Coupling of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

1-Bromo-4-chloro-2-fluorobenzene is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the differential reactivity of its carbon-halogen bonds, which allows for programmed, site-selective functionalization through various transition metal-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the principles and protocols for achieving high regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the precise construction of complex molecular architectures.

The core challenge and opportunity in utilizing polyhalogenated arenes lies in controlling which halogen atom reacts.[3][4] The inherent differences in carbon-halogen bond dissociation energies (BDEs) establish a general reactivity trend: C–I > C–Br > C–Cl > C–F.[3][5] This principle is the foundation for achieving chemoselectivity. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[3][6] This substantial reactivity difference is the primary lever for achieving regioselective coupling at the C1 position.

The Principle of Regioselectivity: A Mechanistic Overview

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, share a common catalytic cycle.[2][3][7][8] The critical, selectivity-determining step is the initial oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0).[3][9]

In this step, the palladium catalyst inserts itself into the carbon-halogen bond. The rate of this oxidative addition is inversely related to the strength of that bond. For this compound, the C-Br bond, being weaker than the C-Cl bond, will preferentially undergo oxidative addition.[3][6] By carefully controlling reaction conditions—such as temperature, catalyst, ligand, and reaction time—it is possible to exclusively functionalize the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Diagram 1: Regioselective Cross-Coupling Strategy

This diagram illustrates the strategic approach to functionalizing this compound. The initial, more facile reaction occurs at the C-Br bond, preserving the C-Cl bond for a potential second coupling reaction.

G cluster_0 Regioselective Functionalization A This compound B Step 1: Selective C-Br Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Pd Catalyst, Ligand, Base C Monofunctionalized Intermediate (4-chloro-2-fluoro-phenyl-R) B->C D Step 2: C-Cl Coupling (Optional) (Harsher Conditions) C->D Pd Catalyst, Ligand, Base E Difunctionalized Product D->E

Caption: Workflow for the sequential functionalization of this compound.

Application 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used to synthesize biaryl and vinyl-aryl structures.[8][10][11] When applied to this compound, it allows for the selective formation of 4-chloro-2-fluoro-1,1'-biphenyl derivatives.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. The ligand's role is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium(0) species and facilitate the oxidative addition and subsequent reductive elimination steps.[12]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid partner for the transmetalation step.[13]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per 1 mmol of aryl bromide)

  • Water (1 mL per 1 mmol of aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-2-fluoro-1,1'-biphenyl.[14]

Application 2: Regioselective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[15][16][17] This reaction provides a direct route to substituted alkynylbenzenes, which are valuable precursors in organic synthesis. The reaction proceeds with excellent site-selectivity at the C-Br position of 1,4-dibromo-2-fluorobenzene, a related substrate, which provides a strong basis for predicting similar selectivity for this compound.[18]

Causality Behind Experimental Choices:
  • Dual Catalyst System: The reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[15][19] The copper salt reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[15]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Protocol: Synthesis of 1-(Alkyn-1-yl)-4-chloro-2-fluorobenzene

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL per 1 mmol of aryl bromide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 2-8 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure product.

Diagram 2: Catalytic Cycles Overview

This diagram outlines the generalized catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_sono Sonogashira Cycle S_Pd0 Pd(0)L₂ S_OA Oxidative Addition Ar-Pd(II)(Br)L₂ S_Pd0->S_OA + Ar-Br S_TM Transmetalation Ar-Pd(II)(R)L₂ S_OA->S_TM + R-B(OR)₂ S_RE Reductive Elimination S_TM->S_RE S_RE->S_Pd0 - Product S_Prod Ar-R S_RE->S_Prod S_ArBr Ar-Br S_ArBr->S_OA S_RBO R-B(OR)₂ S_RBO->S_TM S_Base Base S_Base->S_TM SO_Pd0 Pd(0)L₂ SO_OA Oxidative Addition Ar-Pd(II)(Br)L₂ SO_Pd0->SO_OA + Ar-Br SO_TM Transmetalation Ar-Pd(II)(C≡CR)L₂ SO_OA->SO_TM + Cu-C≡CR SO_RE Reductive Elimination SO_TM->SO_RE SO_RE->SO_Pd0 - Product SO_Prod Ar-C≡CR SO_RE->SO_Prod SO_ArBr Ar-Br SO_ArBr->SO_OA SO_CuCCR Cu-C≡CR SO_CuCCR->SO_TM

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling.

Application 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting aryl halides with primary or secondary amines.[20][21][22] This reaction is of paramount importance in medicinal chemistry, as the aniline moiety is a common feature in bioactive molecules.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for promoting the challenging reductive elimination step that forms the C-N bond.[20][23]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine nucleophile without competing in the reaction.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of N-Aryl-4-chloro-2-fluoroaniline

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline or a secondary amine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (5 mL per 1 mmol of aryl bromide)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction's completion using TLC or GC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature, then quench by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

The following table provides a comparative overview of the typical reaction conditions for the regioselective cross-coupling of this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80-10085-95
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-6080-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene90-11075-90

Conclusion and Future Directions

The protocols outlined in this guide demonstrate that this compound is an exceptionally versatile substrate for regioselective cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for the selective functionalization at the C1 position with high fidelity. The resulting 4-chloro-2-fluorophenyl derivatives are valuable intermediates, as the remaining C-Cl bond can be targeted in a subsequent coupling reaction under more forcing conditions, enabling the synthesis of complex, differentially substituted aromatic compounds. This stepwise approach provides a powerful strategy for the efficient construction of molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes: The Strategic Utility of 1-Bromo-4-chloro-2-fluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

1-Bromo-4-chloro-2-fluorobenzene (CAS No. 1996-29-8) is a polyhalogenated aromatic compound that has emerged as a critical precursor and intermediate in the synthesis of advanced agrochemicals and pharmaceutical agents.[1][2] Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms at distinct positions on the benzene ring—provides a versatile platform for a variety of selective chemical transformations. The differential reactivity of the halogens allows for programmed, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures required for modern crop protection agents.[2][3]

The primary value of this precursor lies in its ability to participate in a range of cross-coupling and substitution reactions.[1] The bromo-substituent, being the most reactive among the halogens in many catalytic cycles, serves as a primary handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity is fundamental to building the core scaffolds of many potent fungicides, herbicides, and pesticides. This document provides an in-depth guide for researchers and development scientists on the properties, safe handling, and key synthetic applications of this compound, complete with detailed experimental protocols.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1996-29-8[4][5]
Molecular Formula C₆H₃BrClF[4][5]
Molecular Weight 209.44 g/mol [4]
Appearance Light yellow liquid[3]
Boiling Point 193-195 °C at 760 mmHg[6]
Density ~1.678 g/mL at 25 °C[3]
Purity Assay ≥99.0%[3]
Hazard Identification and Safe Handling

This compound is classified as a hazardous substance requiring careful handling to minimize exposure.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[7]

    • Skin Protection: Use impervious clothing and handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][8]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[7]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[7]

  • Storage and Disposal:

    • Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]

    • Disposal must be carried out by a licensed professional waste disposal service. Do not let the product enter drains.[4][8]

Core Synthetic Applications in Agrochemical Development

The strategic placement of three different halogens on the benzene ring allows for a hierarchical approach to synthesis. The bromine atom is the most common site for initial functionalization via organometallic chemistry, while the other halogens can be retained for subsequent transformations or as essential elements of the final active ingredient.

G Precursor This compound Grignard Grignard Reagent Formation (Mg, THF) Precursor->Grignard Buchwald Buchwald-Hartwig Amination (Pd cat., Amine, Base) Precursor->Buchwald Suzuki Suzuki Coupling (Pd cat., Boronic Acid) Precursor->Suzuki Intermediate1 Aryl Magnesium Bromide Intermediate Grignard->Intermediate1 Intermediate2 N-Aryl Amine Derivatives Buchwald->Intermediate2 Intermediate3 Bi-aryl Scaffolds Suzuki->Intermediate3 Agrochemicals Complex Agrochemicals (Fungicides, Herbicides) Intermediate1->Agrochemicals Intermediate2->Agrochemicals Intermediate3->Agrochemicals

Diagram 1: Key synthetic pathways originating from this compound.

Grignard Reagent Formation for C-C Bond Construction

The conversion of this compound into its corresponding Grignard reagent, (4-chloro-2-fluorophenyl)magnesium bromide, is a pivotal first step in many synthetic routes.[10] This transformation selectively activates the C-Br bond, converting the electrophilic aryl bromide into a potent nucleophile. This intermediate is crucial for reactions with various electrophiles, including aldehydes, ketones, and esters, and is a key component in certain cross-coupling reactions.[6][11] The successful formation of this reagent is critically dependent on maintaining strictly anhydrous (water-free) conditions, as any moisture will quench the reagent.[10]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[12][13] This reaction enables the direct formation of a C-N bond between an aryl halide and an amine, a linkage that is ubiquitous in biologically active molecules. For this compound, this reaction proceeds selectively at the C-Br position to yield 4-chloro-2-fluoroaniline derivatives.[14] These products are valuable intermediates for synthesizing a wide array of agrochemicals where an aniline moiety is a key pharmacophore. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[12][15]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Br(L_n) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)-Br(L_n)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)-NR₂(L_n) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt and optimize these procedures based on their specific substrates, equipment, and safety protocols.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the synthesis of the title compound from its corresponding aniline precursor, a common industrial method.[16]

Materials and Reagents:

  • 4-Chloro-2-fluoroaniline

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Chloro-2-fluoroaniline (1.0 equiv) in 48% HBr. Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 0 °C. The formation of the diazonium salt is critical; maintaining low temperature prevents its decomposition.

  • Stir the mixture for an additional 30 minutes at -10 to 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% HBr. Cool this solution to -10 °C.

  • Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed. This step is the core of the transformation, where the diazonium group is replaced by bromine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 20-30 minutes to ensure the reaction goes to completion.[16]

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation to yield pure this compound.[16]

Protocol 2: Grignard Reagent Formation

This protocol details the preparation of (4-chloro-2-fluorophenyl)magnesium bromide. Strict anhydrous conditions are paramount for success.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Inert gas (Argon or Nitrogen)

G Start 1. Assemble dry glassware under inert gas (Ar/N₂) Step2 2. Add Mg turnings and a crystal of iodine Start->Step2 Step3 3. Add anhydrous THF and a small amount of Aryl-Br Step2->Step3 Step4 4. Initiate reaction (heat/sonicate if needed) Step3->Step4 Step5 5. Add remaining Aryl-Br dropwise to maintain reflux Step4->Step5 Step6 6. Stir until Mg is consumed Step5->Step6 End 7. Use resulting Grignard reagent immediately Step6->End

Diagram 3: Workflow for the preparation of the Grignard reagent.

Procedure:

  • Setup: Flame-dry all glassware (three-necked flask, condenser, dropping funnel) under vacuum and allow to cool under a positive pressure of inert gas.

  • Place magnesium turnings (1.2 equiv) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium suspension.

  • The reaction should initiate, indicated by a color change (disappearance of iodine color) and gentle refluxing. If it does not start, gentle warming with a heat gun or sonication may be required. The initiation is the most critical step; without it, the reaction will not proceed.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, steady reflux. This controlled addition prevents the reaction from becoming too exothermic.

  • After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted.

  • The resulting dark brown/grey solution is the Grignard reagent and should be used immediately for subsequent reactions.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic secondary amine. Optimization of catalyst, ligand, and base is often necessary for specific substrates.[14]

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂Common, effective Pd(0) and Pd(II) sources.[14]
Ligand XPhos, SPhos, or BINAP (2-4 mol%)Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.[12]
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)Strong, non-nucleophilic base required for amine deprotonation.[14][17]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are stable at the required reaction temperatures.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Procedure:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv) under an inert atmosphere.

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Add the secondary amine (1.2 equiv) followed by the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by flash column chromatography to afford the desired N-aryl amine.

References

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Polysubstituted Arenes

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods like nucleophilic aromatic substitution, which often require harsh conditions, largely obsolete in many applications.[2]

This guide focuses on a particularly insightful application: the chemoselective amination of 1-bromo-4-chloro-2-fluorobenzene. This substrate presents a common challenge in synthetic chemistry—the presence of multiple, electronically distinct halogen substituents. Achieving selective functionalization at a single position is paramount for the efficient construction of complex molecules. The inherent differences in the reactivity of carbon-halogen bonds (generally C-Br > C-Cl) provide a handle for achieving such selectivity under carefully controlled Buchwald-Hartwig conditions.[5][6][7]

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only a detailed, step-by-step protocol but also the underlying scientific rationale for the experimental design, empowering the user to adapt and troubleshoot the methodology for their specific needs.

The Mechanistic Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8][9][10] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[3][9][10] For dihaloarenes like this compound, the selectivity of the amination is primarily established at this stage. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that the oxidative addition will preferentially occur at the C-Br bond.[5][6]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][11]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," are essential for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[3]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex [L-Pd(II)(Ar)(X)] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_complex + HNR'R'' Amido_complex [L-Pd(II)(Ar)(NR'R'')] Amine_complex->Amido_complex + Base - [H-Base]X Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination of this compound

This protocol details the selective amination of this compound with a generic secondary amine, morpholine, as a representative example.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound209.451.01.0
Morpholine87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01 (1 mol% Pd)
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)474.630.020.02 (2 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous)-5 mL-
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Heating mantle or oil bath with a temperature controller

  • TLC plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe. Then, add morpholine (1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-chloro-2-fluorophenyl)morpholine.

Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add solids to Schlenk tube - Inert atmosphere start->setup reagents Reagent Addition: - Add solvent and amine via syringe setup->reagents reaction Reaction: - Heat to 100 °C with stirring reagents->reaction monitoring Monitor Progress: - TLC or GC-MS reaction->monitoring workup Work-up: - Quench with water - Extract with ethyl acetate monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification end End Product purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Trustworthiness and Self-Validation: Keys to Success

The robustness of this protocol is ensured by several key factors:

  • High-Purity Reagents: The use of anhydrous solvent and a strong, non-nucleophilic base like sodium tert-butoxide is crucial to prevent catalyst deactivation and side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere throughout the setup and reaction is essential for reproducibility.

  • Ligand Selection: RuPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of aryl chlorides and bromides.[12] Its steric bulk promotes the reductive elimination step and helps to prevent the formation of undesired side products.

  • Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of degradation products that can occur with prolonged heating.

Conclusion and Future Directions

The selective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable substituted anilines. The principles and protocol outlined in these application notes provide a solid foundation for researchers to successfully implement this transformation. Further optimization of reaction conditions, such as catalyst loading, temperature, and solvent, may be necessary for different amine coupling partners to achieve optimal results. The continued development of new and more active catalyst systems will undoubtedly further expand the scope and utility of this indispensable reaction in the years to come.

References

Application Notes & Protocols: The Strategic Utility of 1-Bromo-4-chloro-2-fluorobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 1-Bromo-4-chloro-2-fluorobenzene (CAS No: 1996-29-8), a polyhalogenated aromatic compound that serves as a critical and versatile building block in materials science. We will elucidate the unique chemical reactivity imparted by its specific halogenation pattern and detail its applications in the synthesis of high-performance polymers and organic electronic materials. This document provides field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices, intended for researchers, chemists, and materials scientists.

Introduction: A Uniquely Functionalized Building Block

This compound is a substituted benzene ring featuring three different halogen atoms. This distinct arrangement is not a random assortment; it is a carefully orchestrated combination that provides chemists with a powerful tool for precise molecular engineering. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, sequential chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules for advanced materials.[1] Its primary utility lies in its role as a precursor for creating polymers and coatings with enhanced durability and in the development of materials for organic electronics.[1]

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1996-29-8
Molecular Formula BrC₆H₃(Cl)F[2]
Molecular Weight 209.44 g/mol [2]
Appearance Light yellow liquid
Boiling Point 91-92 °C at 20 mmHg[2][3]
Density 1.678 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.556[2]

The Strategic Importance of the Halogen Substitution Pattern

The utility of this compound in materials science is rooted in the distinct properties and reactivity of its three halogen substituents.

  • Bromine (Br): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][4] This makes the bromine atom the primary "handle" for introducing the fluorochloro-phenyl moiety into a larger molecular framework.

  • Chlorine (Cl): The carbon-chlorine bond is significantly less reactive than the C-Br bond in typical cross-coupling conditions. This allows for the initial reaction to occur selectively at the bromine position while leaving the chlorine atom intact for potential subsequent functionalization under more forcing conditions.

  • Fluorine (F): The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling. The presence of the fluorine atom, with its high electronegativity, profoundly influences the electronic properties of the benzene ring. This can enhance the thermal stability, chemical resistance, and tune the optoelectronic properties of the final material, which is highly desirable for applications in organic electronics like Organic Light-Emitting Diodes (OLEDs).[4]

This hierarchy of reactivity (Br > Cl >> F) is the cornerstone of its versatility, enabling chemists to build complex architectures with high regioselectivity.

Applications in Advanced Material Synthesis

High-Performance Polymers and Coatings

The incorporation of fluorinated aromatic units into polymer backbones is a well-established strategy for enhancing material properties. This compound serves as a key monomer or precursor in this context.

Causality: By participating in polymerization reactions, typically through its reactive bromine site, this molecule can be integrated into polymer chains. The resulting materials often exhibit:

  • Enhanced Thermal Stability: The strong C-F bond and the overall stability of the aromatic ring contribute to a higher decomposition temperature.

  • Increased Chemical Resistance: The electron-withdrawing nature of the halogens makes the polymer backbone less susceptible to chemical attack.

  • Tailored Dielectric Properties: The polarity induced by the halogens can be used to control the dielectric constant of the material, a critical parameter for electronic applications.

Organic Electronics: Building Blocks for OLED Materials

The precise tuning of electronic and optical properties is paramount for creating efficient and long-lasting OLEDs.[4] Halogenated aromatic compounds are fundamental building blocks for synthesizing the host materials, emissive dopants, and charge transport layers that constitute an OLED device.[4][5]

Mechanism of Action: this compound is used to construct the extended π-conjugated systems that are characteristic of OLED materials.[4] Through reactions like the Suzuki coupling, it can be used to synthesize biphenyl derivatives, which are common precursors for more complex phenanthridines or other polycyclic aromatic systems used in OLEDs.[3][6] The fluorine and chlorine atoms help to:

  • Modulate Energy Levels: The electron-withdrawing effects of the halogens can lower the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing charge injection and transport between the different layers of an OLED device.

  • Influence Molecular Packing: The substituents can disrupt intermolecular π-π stacking in the solid state, which can improve the photoluminescence quantum yield in thin films.[4]

  • Enhance Stability: The inherent strength of the C-F bond contributes to the overall operational stability and lifetime of the OLED device.

Experimental Protocols

The following protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis and a primary application for this building block.[3][6] This procedure describes the synthesis of a biphenyl derivative, a common structural motif in advanced materials.

Protocol 4.1: Synthesis of a Substituted Biphenyl via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic ester. It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the product validated by standard analytical techniques (NMR, MS).

Materials:

  • This compound (1.0 eq)

  • 2-Cyanoarylboronic ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the 2-cyanoarylboronic ester (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene:water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure biphenyl product.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_process Reaction & Work-up cluster_purification Product Isolation A This compound E Combine in Schlenk Flask (Inert Atmosphere) A->E B Arylboronic Ester B->E C Pd Catalyst & Ligand C->E D Base (K2CO3) D->E F Add Solvents (Toluene/Water) E->F G Heat & Stir (90-100 °C) F->G H Reaction Work-up (Extraction & Washing) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Biphenyl Product J->K

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is more than a simple halogenated chemical; it is a strategic intermediate that offers a unique combination of reactivity and property-enhancing features. Its well-defined reactivity hierarchy allows for selective and controlled synthesis of complex molecules. For researchers in materials science, this compound provides a reliable and versatile platform for developing next-generation polymers and organic electronic materials with tailored properties for demanding applications.

References

Troubleshooting & Optimization

Technical Support Center: Strategic Prevention of Homocoupling in Cross-Coupling Reactions of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Bromo-4-chloro-2-fluorobenzene is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for selective functionalization at the C-Br bond over the more inert C-Cl bond in various palladium-catalyzed cross-coupling reactions. However, a recurrent and often yield-limiting challenge is the formation of the homocoupled biaryl byproduct, 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl. This guide provides in-depth technical assistance, troubleshooting strategies, and detailed protocols to empower researchers to minimize and prevent this undesirable side reaction in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem with this compound?

A1: Homocoupling is a side reaction in which two molecules of the aryl halide starting material (this compound) react with each other to form a symmetrical biaryl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and often presents purification challenges due to similar physical properties to the target molecule. With polyhalogenated arenes like our substrate, this side reaction can significantly impact the efficiency and economic viability of a synthetic route.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The formation of homocoupled products is primarily attributed to two interconnected mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the organometallic partner (e.g., boronic acid in Suzuki coupling) or the aryl halide itself.[1][2]

  • Pd(II) Precatalyst-Initiated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) state is a necessary step. One pathway for this reduction involves the stoichiometric homocoupling of two molecules of the organoboron reagent (in Suzuki reactions), which in turn generates the active catalyst for the desired cross-coupling.[1]

Q3: How does the reactivity of the C-Br bond versus the C-Cl bond in this compound influence reaction outcomes?

A3: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. This difference in reactivity is the basis for achieving chemoselective cross-coupling at the bromine-substituted position. However, under forcing conditions (high temperatures, prolonged reaction times), or with highly active catalyst systems, competitive reaction at the C-Cl bond can occur, leading to a mixture of products or diarylation. The key is to select conditions that are vigorous enough to cleave the C-Br bond efficiently while leaving the C-Cl bond intact.

Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling

This section provides a structured approach to diagnosing and resolving homocoupling issues encountered during cross-coupling reactions with this compound.

Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling

Root Cause Analysis and Solutions:

  • Inadequate Degassing: The most common culprit is the presence of oxygen.

    • Solution: Implement a rigorous degassing protocol. Sparge all solvents (including water in biphasic systems) and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[2]

  • Pd(II) Precatalyst Choice: Using Pd(OAc)₂ or PdCl₂(PPh₃)₂ can initiate homocoupling during the in-situ reduction to Pd(0).

    • Solution 1: Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.

    • Solution 2: Employ modern, pre-formed Pd(II) precatalysts (e.g., XPhos Pd G3/G4) that are designed for efficient generation of the active Pd(0) species with minimal side reactions.

  • Ligand Selection: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.

    • Solution: Utilize bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos). These ligands promote rapid reductive elimination of the desired cross-coupled product, which can outcompete the pathways leading to homocoupling.[3]

  • Base and Solvent Effects: The choice of base can influence the rate of transmetalation and potentially affect catalyst stability.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and, if anhydrous conditions are desired, thoroughly dried. The solvent system (e.g., dioxane/water, toluene/water) should be optimized to ensure adequate solubility of all components.

Issue 2: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Root Cause Analysis and Solutions:

  • Copper(I) Co-catalyst: The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst. While it accelerates the reaction, it is also a primary promoter of the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling).[4][5][6]

    • Solution: Employ a "copper-free" Sonogashira protocol. These methods have been developed specifically to avoid alkyne dimerization and often rely on a suitable amine base (e.g., pyrrolidine, diisopropylamine) and a well-chosen palladium/ligand system.[7][8]

  • Presence of Oxygen: Oxygen is a key oxidant in the Glaser coupling pathway.[9]

    • Solution: As with all cross-coupling reactions, rigorous exclusion of oxygen through thorough degassing and maintenance of an inert atmosphere is critical, even in copper-free systems.

Issue 3: Homocoupling in Buchwald-Hartwig Amination

Root Cause Analysis and Solutions:

  • Catalyst Decomposition/Aggregation: Inefficient catalyst systems or harsh reaction conditions can lead to the formation of palladium black, which can have altered catalytic activity and may promote side reactions.

    • Solution: The use of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) is standard practice in modern Buchwald-Hartwig aminations. These ligands stabilize the monomeric palladium species in the catalytic cycle and facilitate the desired C-N bond formation.[10][11][12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. The choice of base can be critical and may need to be optimized for the specific amine being used.[13][14]

Mechanistic Insights: Visualizing the Reaction Pathways

Understanding the catalytic cycles is key to rationally designing experiments that favor the desired cross-coupling over homocoupling.

Suzuki-Miyaura Coupling: Cross-Coupling vs. Homocoupling

Suzuki_Homocoupling pd0 L₂Pd⁰ oa Oxidative Addition pd0->oa Ar-Br o2 O₂ pd0->o2 pd2_complex L₂(Ar)Pdᴵᴵ(Br) oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)₂ Base pd2_biaryl L₂(Ar)Pdᴵᴵ(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) re->product pd2_source Pdᴵᴵ Source o2->pd2_source Oxidizes Pd⁰ homo_tm 2 x Transmetalation pd2_source->homo_tm 2 Ar-Br pd2_homo L₂(Ar)Pdᴵᴵ(Ar) homo_tm->pd2_homo homo_re Reductive Elimination pd2_homo->homo_re homo_re->pd0 homo_product Ar-Ar (Homocoupling) homo_re->homo_product

Caption: Suzuki-Miyaura reaction showing the desired cross-coupling cycle (green) vs. the homocoupling side-pathway (red).

Sonogashira Coupling: Copper-Free vs. Glaser Homocoupling

Sonogashira_Homocoupling cluster_0 Desired Copper-Free Sonogashira Pathway cluster_1 Undesired Glaser Homocoupling Pathway pd0 L₂Pd⁰ pd2_complex L₂(Ar)Pdᴵᴵ(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) alkyne_activation L(Ar)Pdᴵᴵ(C≡CR) pd2_complex->alkyne_activation Alkyne Coordination & Deprotonation (R-C≡CH, Base) product Ar-C≡CR (Cross-Coupling Product) alkyne_activation->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide R-C≡C-Cu dimerization Oxidative Dimerization cu_acetylide->dimerization 2 eq. glaser_product R-C≡C-C≡C-R (Homocoupling Product) dimerization->glaser_product alkyne R-C≡CH alkyne->cu_acetylide + Cu(I), Base cu_catalyst Cu(I) Catalyst oxygen O₂ oxygen->dimerization Oxidant

Caption: Sonogashira pathways: the desired copper-free cross-coupling vs. the copper-catalyzed Glaser homocoupling.

Recommended Starting Protocols

The following protocols are designed as robust starting points for the selective cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Air- and moisture-stable, ensures efficient generation of active Pd(0)L.
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand that promotes fast reductive elimination.
Base K₃PO₄ (2.0 equiv.)Strong, non-nucleophilic base effective in many Suzuki couplings.
Boronic Acid/Ester 1.1 - 1.5 equiv.A slight excess ensures complete consumption of the aryl bromide.
Solvent 1,4-Dioxane / H₂O (10:1)Good solvent for many organic substrates and inorganic bases.
Temperature 80 - 100 °CSufficient to promote oxidative addition without reacting the C-Cl bond.
Atmosphere Argon or NitrogenCrucial for preventing oxygen-mediated side reactions.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the XPhos Pd G3 precatalyst (0.02 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%)A reliable Pd(0) source for Sonogashira couplings.
Base Diisopropylamine (DIPA) or Pyrrolidine (3.0 equiv.)Acts as both the base and often as a co-solvent.
Terminal Alkyne 1.2 equiv.A slight excess drives the reaction to completion.
Solvent THF or TolueneAnhydrous and degassed.
Temperature Room Temperature to 60 °CMild conditions are often sufficient and prevent side reactions.
Atmosphere Argon or NitrogenEssential to prevent both Glaser coupling and catalyst decomposition.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., DIPA, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) while monitoring by TLC or GC-MS.

  • Upon completion, dilute with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aq. NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Precatalyst RuPhos Pd G3 (1-2 mol%)Highly active and versatile precatalyst for C-N coupling.
Ligand RuPhos (included in precatalyst)An electron-rich, bulky ligand suitable for a wide range of amines.
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base, standard for this transformation.
Amine 1.2 equiv.A slight excess is typically used.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 100 - 110 °CGenerally required for efficient C-N bond formation with aryl bromides.
Atmosphere Argon or NitrogenProtects the catalyst and reagents from air and moisture.

Experimental Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the RuPhos Pd G3 precatalyst (0.02 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

troubleshooting Grignard reagent initiation for 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Reagent Synthesis

Topic: Troubleshooting Initiation for 1-Bromo-4-chloro-2-fluorobenzene Document ID: GRS-TSG-458A Issued by: Senior Application Scientist

This guide provides in-depth troubleshooting support for researchers encountering difficulties with the initiation of the Grignard reaction for this compound. This substrate presents unique challenges due to its polyhalogenated nature and the deactivating effects of its substituents.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound failing to initiate?

A1: The most common cause of initiation failure is the resilient passivating layer of magnesium oxide (MgO) that coats magnesium turnings, which prevents the metal from reacting with the aryl halide.[1][2][3] For a deactivated aryl halide like this compound, this barrier is even more significant. Other critical factors include the presence of residual moisture in the solvent, glassware, or reagents, and the inherent low reactivity of the starting material.[2][4][5]

Q2: At which halogen will the Grignard reagent selectively form?

A2: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of carbon-halogen bonds with magnesium follows the trend C-I > C-Br > C-Cl >> C-F.[3][6] The C-Br bond is significantly weaker and more easily cleaved by magnesium than the C-Cl and C-F bonds.[6][7][8] The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Grignard formation conditions.[6][9]

Q3: What are the primary indicators of a successful reaction initiation?

A3: A successful initiation is typically marked by several observable changes:

  • A noticeable, spontaneous rise in temperature (exotherm), which may cause the solvent to gently reflux.[2]

  • The appearance of fine bubbles forming on the surface of the magnesium.[2]

  • The reaction mixture turning from clear and colorless to cloudy and gray or brownish.[2]

  • If iodine was used as an activator, its characteristic purple/brown color will fade.[10]

Q4: Which solvent is superior for this reaction: THF or Diethyl Ether?

A4: For relatively unreactive aryl halides, Tetrahydrofuran (THF) is generally the preferred solvent.[10][11] THF is a better Lewis base than diethyl ether, allowing it to solvate and stabilize the forming Grignard reagent more effectively.[4][12] Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) also allows for gentle heating to help initiate the reaction without significant loss of solvent.

Q5: What is Wurtz coupling and how can I minimize it?

A5: Wurtz coupling is the primary side reaction where a newly formed Grignard molecule (R-MgX) reacts with a molecule of the starting halide (R-X) to form a dimer (R-R).[13] To minimize this, the aryl halide should be added slowly to the magnesium suspension to maintain a low concentration, ensuring it reacts with the magnesium surface rather than another Grignard molecule.

In-Depth Troubleshooting Guide

This section addresses specific experimental symptoms, their probable causes, and validated solutions.

Symptom Probable Cause(s) Recommended Solution(s)
No exotherm, no bubbling, no color change after adding a portion of the aryl halide. 1. Inactive Magnesium Surface: The MgO layer is preventing the reaction.[1][2] 2. Wet Reagents/Glassware: Trace water is quenching the Grignard as it forms.[4][5] 3. Low System Temperature: The activation energy for this deactivated halide is not being met at room temperature.1. Re-activate Magnesium: Add a single, small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[14][15] If using DBE, the appearance of ethylene bubbles confirms activation.[1] Alternatively, apply sonication for 10-15 minutes using an ultrasonic bath.[15] 2. Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried (>120 °C) and cooled under a dry, inert atmosphere (Argon is preferred over Nitrogen).[10][16] Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 3. Gentle Heating: Gently warm the flask with a heat gun until the solvent just begins to reflux, then remove the heat source. Often, this is enough to overcome the initial energy barrier.
Reaction initiates but then stops abruptly. 1. Impure Magnesium: The surface may be contaminated with oils or other inhibitors from manufacturing. 2. Impure Aryl Halide: The starting material may contain inhibitors or moisture. 3. Insufficient Mixing: A passivated layer may be reforming on the magnesium if the surface is not being mechanically abraded.1. Pre-treat Magnesium: Before the reaction, wash the magnesium turnings with anhydrous ether or THF to remove surface oils, then dry them in vacuo. 2. Purify Starting Material: If purity is questionable, consider filtering the aryl halide solution through a short plug of activated alumina before adding it to the reaction. 3. Mechanical Agitation: In addition to magnetic stirring, briefly and carefully crushing some of the magnesium turnings against the side of the flask with a flame-dried glass rod can expose a fresh, reactive surface.[15]
The reaction mixture turns dark brown or black very quickly. 1. Overheating: Excessive local temperature can lead to decomposition and side reactions. 2. Reaction with Nitrogen: If using nitrogen as the inert gas, highly activated magnesium can react to form magnesium nitride (Mg₃N₂), which often appears dark.[16]1. Control Addition Rate: Ensure the aryl halide is added dropwise. If the exotherm becomes too vigorous, slow the addition rate and use a water bath to cool the flask. 2. Use Argon: For sensitive Grignard preparations, Argon is the preferred inert gas as it is completely unreactive.[16]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving initiation failures.

Troubleshooting_Grignard_Initiation start Reaction Fails to Initiate check_conditions Verify Core Conditions start->check_conditions check_mg Evaluate Mg Activation start->check_mg check_reagents Assess Reagent Purity start->check_reagents cond_dry Glassware Flame-Dried? Solvent Anhydrous? Inert Atmosphere (Ar)? check_conditions->cond_dry Checklist sol_heat Solution: Apply Gentle Localized Heat check_conditions->sol_heat If all checks pass, a higher activation energy is required. mg_method Activation Method Used? Chemical (I₂, DBE) Mechanical (Crushing, Sonication) check_mg->mg_method Checklist check_mg->sol_heat If all checks pass, a higher activation energy is required. reagent_purity Aryl Halide Purity? Mg Turnings Clean? check_reagents->reagent_purity Checklist check_reagents->sol_heat If all checks pass, a higher activation energy is required. sol_dry Solution: Rigorous Drying Protocol cond_dry:f0->sol_dry If 'No' cond_dry:f1->sol_dry If 'No' cond_dry:f2->sol_dry If 'No' sol_activate Solution: Apply/Re-apply Activation Method mg_method:f0->sol_activate If 'No' mg_method:f1->sol_activate If ineffective mg_method:f2->sol_activate If ineffective sol_purify Solution: Purify/Wash Reagents reagent_purity:f0->sol_purify If questionable reagent_purity:f1->sol_purify If oily/dull

Caption: Logical workflow for troubleshooting Grignard initiation.

Experimental Protocols

Protocol 1: Chemical Activation with 1,2-Dibromoethane (DBE)

This is the recommended starting protocol for its reliability and clear visual confirmation of magnesium activation.

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a glass stopper, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry Argon.

  • Magnesium Addition: Weigh out magnesium turnings (1.2 equivalents) and add them to the flask against a positive flow of Argon.

  • Solvent Addition: Add approximately one-third of the total required anhydrous THF via cannula to just cover the magnesium turnings.

  • Activation: Begin vigorous stirring. Using a syringe, add a small amount of 1,2-dibromoethane (DBE, approx. 1-2 mol% of the Mg). Within minutes, the onset of steady bubbling (ethylene evolution) should be observed, confirming the activation of the magnesium surface.[1]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in the remaining anhydrous THF and add it to the dropping funnel. Once DBE bubbling subsides, add a small portion (~5-10%) of the aryl halide solution to the flask.

  • Initiation: Watch for the initiation signs (exotherm, cloudiness). Gentle warming with a heat gun may be required. Once the reaction is self-sustaining, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.

Protocol 2: Mechanical Activation by Dry Stirring

This method avoids chemical activators and is effective for creating a highly reactive magnesium surface.[17]

  • Preparation: In a flame-dried, Argon-purged flask, add magnesium turnings (1.2 eq.) and a large, egg-shaped magnetic stir bar.

  • Activation: Seal the flask and stir the dry magnesium turnings vigorously under a positive pressure of Argon for several hours (4-12 hours is recommended).[14][16] The mechanical abrasion will grind the turnings, exposing fresh, oxide-free metal.

  • Initiation: Stop the stirring and add approximately one-third of the total anhydrous THF. Add a small portion (~5-10%) of the aryl halide solution. The reaction should initiate quickly on the highly activated surface.

  • Reaction: Once initiated, proceed with the slow, dropwise addition of the remaining aryl halide solution as described in Protocol 1.

References

identifying byproducts in the synthesis of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Bromo-4-chloro-2-fluorobenzene

Welcome to the technical support guide for the synthesis of this compound (CAS 1996-29-8). This document serves as a specialized resource for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm planning the synthesis of this compound. What is the standard synthetic route and what are the critical control points?

A1: The most reliable and widely used method is the Sandmeyer reaction, starting from 4-Chloro-2-fluoroaniline. This process involves two main stages: the formation of a diazonium salt, followed by a copper(I) bromide-mediated substitution.[1]

Core Synthesis Steps:

  • Diazotization: 4-Chloro-2-fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, like hydrobromic acid (HBr), at low temperatures (typically 0–5 °C). This converts the primary amine into an aryl diazonium bromide salt.[2]

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the replacement of the diazonium group (-N₂⁺) with bromine, evolving nitrogen gas and forming the desired product.[3][4]

Critical Control Points:

  • Temperature: This is arguably the most critical parameter. Diazonium salts are thermally unstable and can readily decompose above 5–10 °C.[5][6] Maintaining a temperature between 0–5 °C during diazotization is essential to prevent premature decomposition and the formation of phenolic byproducts.

  • Acidity: A high concentration of acid is necessary during diazotization to prevent the newly formed diazonium salt from coupling with unreacted starting amine, which leads to the formation of highly colored azo compounds.[7]

  • Purity of Starting Material: The purity of the initial 4-Chloro-2-fluoroaniline is paramount. Any isomeric impurities in the starting material will be carried through the synthesis, resulting in isomeric byproducts that can be difficult to separate from the final product.

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Stage 1: Diazotization (0-5 °C) cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Workup & Purification start 4-Chloro-2-fluoroaniline reagents1 NaNO₂ / HBr(aq) start->reagents1 diazonium 4-Chloro-2-fluorobenzenediazonium bromide (in situ) reagents2 CuBr / Heat (e.g., 55°C) diazonium->reagents2 reagents1->diazonium product This compound extraction Solvent Extraction (e.g., Ethyl Acetate) product->extraction reagents2->product purification Column Chromatography extraction->purification final_product Pure Product (≥99.0%) purification->final_product G cluster_desired Desired Pathway (Sandmeyer) cluster_byproduct Side Reaction (Hydrolysis) diazonium 4-Chloro-2-fluorobenzenediazonium Salt (Ar-N₂⁺) product This compound (Ar-Br) diazonium->product N₂ gas evolved byproduct 4-Chloro-2-fluorophenol (Ar-OH) diazonium->byproduct N₂ gas evolved + H⁺ reagents_sandmeyer + CuBr (Radical Nucleophilic Aromatic Substitution) reagents_hydrolysis + H₂O, Heat (> 5-10°C)

References

Technical Support Center: Managing Dehalogenation of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers working with 1-Bromo-4-chloro-2-fluorobenzene. This versatile intermediate is a cornerstone in the synthesis of complex pharmaceutical agents and advanced materials.[1] However, its polyhalogenated nature presents a unique challenge: the undesired side reaction of dehalogenation. This guide is designed to provide you with in-depth troubleshooting strategies, mechanistic insights, and actionable protocols to help you manage and suppress this common side reaction, ensuring the success of your synthetic endeavors.

Understanding the Challenge: The Reactivity Landscape of this compound

The reactivity of the three halogen substituents on the benzene ring is not uniform. In most cross-coupling reactions, the order of reactivity for carbon-halogen bond activation follows the trend: C-Br > C-Cl > C-F. This selectivity is crucial for achieving the desired transformation at the C-Br position while leaving the C-Cl and C-F bonds intact. However, under certain conditions, this selectivity can be compromised, leading to the replacement of a halogen with a hydrogen atom—a process known as hydrodehalogenation. This not only consumes your starting material but also introduces impurities that can be difficult to separate from your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound in a question-and-answer format.

FAQ 1: I'm observing significant formation of 4-chloro-2-fluorobenzene in my Suzuki-Miyaura coupling. What's causing this and how can I prevent it?

Answer: The formation of 4-chloro-2-fluorobenzene is a classic case of hydrodehalogenation at the C-Br position. This is a common side reaction in Suzuki-Miyaura coupling.[2] The primary culprit is often the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then participate in a competing reductive pathway, leading to the dehalogenated byproduct.[2]

Troubleshooting Workflow:

start Problem: Significant Debromination step1 Step 1: Evaluate Base - Strong alkoxide bases (e.g., NaOtBu) can generate Pd-H species. - Switch to weaker inorganic bases like K3PO4, K2CO3, or Cs2CO3. start->step1 Analyze Conditions step2 Step 2: Scrutinize Solvent - Protic solvents (alcohols, water) can be a source of hydrides. - Use anhydrous aprotic solvents like dioxane, THF, or toluene. - If aqueous conditions are necessary, minimize the water content. step1->step2 If debromination persists step3 Step 3: Optimize Ligand - Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination over dehalogenation. - N-heterocyclic carbene (NHC) ligands are also effective. step2->step3 If issue remains step4 Step 4: Control Temperature - High temperatures can favor dehalogenation. - Run the reaction at the lowest effective temperature (e.g., 80-100 °C). step3->step4 Fine-tuning end Outcome: Suppressed Debromination step4->end Resolution

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Detailed Protocol for Suppressing Debromination in Suzuki-Miyaura Coupling:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium source, such as Pd₂(dba)₃ (1-2 mol%), and a bulky phosphine ligand like SPhos (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene and a minimal amount of water (if required for boronic acid solubility).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterProblematic ConditionRecommended SolutionRationale
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[2]Minimizes the formation of Pd-H species.
Solvent Protic solvents (e.g., alcohols, excess water)Anhydrous aprotic solvents (toluene, dioxane, THF)[2]Reduces the availability of hydrogen donors.
Ligand Less bulky ligandsBulky, electron-rich phosphines (SPhos, XPhos) or NHCs[2][3]Promotes the desired cross-coupling pathway.
Temperature High (>110 °C)Moderate (80-100 °C)[2]Reduces the rate of the dehalogenation side reaction.
FAQ 2: During a Grignard formation, I'm getting a mixture of products, including some that suggest reaction at the C-Cl position. How can I improve the selectivity for the C-Br bond?

Answer: While the C-Br bond is significantly more reactive than the C-Cl bond for Grignard reagent formation, prolonged reaction times, elevated temperatures, or highly activated magnesium can lead to the loss of selectivity. The key is to use conditions that favor the kinetically preferred C-Br insertion.

Troubleshooting Workflow:

start Problem: Loss of Selectivity in Grignard Formation step1 Step 1: Magnesium Activation - Use minimal activation (e.g., a small iodine crystal). - Avoid overly reactive Rieke magnesium unless necessary. start->step1 step2 Step 2: Temperature Control - Initiate the reaction at room temperature. - Maintain a gentle reflux during the addition of the aryl bromide. step1->step2 step3 Step 3: Controlled Addition - Add the solution of this compound dropwise. - This keeps the concentration of the starting material low, minimizing side reactions. step2->step3 step4 Step 4: Reaction Time - Do not prolong the reaction unnecessarily after the starting material is consumed. - Use the Grignard reagent immediately upon formation. step3->step4 end Outcome: Selective Grignard Formation at C-Br step4->end

Caption: Workflow for selective Grignard reagent formation.

Detailed Protocol for Selective Grignard Formation:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven overnight or by flame-drying under vacuum and cooled under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes. Cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in a dropping funnel. Add about 10% of this solution to the magnesium.

  • Reaction: The reaction should initiate, indicated by a color change to cloudy gray and gentle reflux. If not, gentle warming may be required.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately.

ParameterProblematic ConditionRecommended SolutionRationale
Magnesium Over-activationMinimal activation (iodine crystal)Controls reactivity to favor C-Br insertion.
Temperature High initiation temperatureRoom temperature initiation, gentle refluxMinimizes energy input to prevent C-Cl activation.
Addition Rate Rapid, bulk additionSlow, dropwise addition[4]Keeps the aryl bromide concentration low, reducing side reactions.
Reaction Time Prolonged stirring after formationImmediate use of the Grignard reagentPrevents degradation and side reactions of the formed Grignard.
FAQ 3: Can dehalogenation occur at the C-F bond?

Answer: Dehalogenation of the C-F bond is generally much more difficult than for C-Br or C-Cl bonds and typically requires harsh conditions or specialized catalysts, such as rhodium-based systems.[5][6] Under the standard conditions for most palladium-catalyzed cross-coupling or Grignard reactions, the C-F bond of this compound is expected to be inert. If you observe products suggesting C-F bond cleavage, it is crucial to re-evaluate your reaction conditions for extreme temperatures or highly unusual catalytic species that may have formed.

Mechanistic Insights: The Dehalogenation Pathway

Understanding the mechanism of dehalogenation is key to preventing it. In palladium-catalyzed reactions, the most common pathway involves the formation of a palladium-hydride (Pd-H) species.

cluster_desired Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X(L_n) pd0->ar_pd_x Oxidative Addition (Ar-X) ar_pd_r Ar-Pd(II)-R(L_n) ar_pd_x->ar_pd_r Transmetalation (R-M) ar_pd_h Ar-Pd(II)-H(L_n) ar_pd_x->ar_pd_h Hydride Source (Base, Solvent) ar_pd_r->pd0 Reductive Elimination ar_r Ar-R (Desired Product) ar_pd_h->pd0 Reductive Elimination ar_h Ar-H (Dehalogenated Byproduct)

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

As the diagram illustrates, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting intermediate can either undergo transmetalation with the coupling partner (the desired pathway) or react with a hydride source to form a palladium-hydride intermediate. This intermediate then undergoes reductive elimination to yield the dehalogenated product, 4-chloro-2-fluorobenzene. Your goal is to favor the kinetics of the transmetalation and desired reductive elimination steps over the hydride pathway.

References

Technical Support Center: Large-Scale Synthesis of 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-2-fluorobenzene. This guide is designed for researchers, process chemists, and manufacturing professionals engaged in the large-scale production of this critical pharmaceutical and agrochemical intermediate.[1] We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and high-yielding synthesis.

The predominant and most reliable industrial route to this compound is a two-step process commencing from 4-chloro-2-fluoroaniline.[2][3] This process involves the diazotization of the aniline followed by a copper-catalyzed Sandmeyer reaction.[4][5] While robust, this synthesis pathway presents unique challenges, particularly concerning the stability of the intermediate diazonium salt and control of side reactions.

Overall Synthesis Workflow

The diagram below outlines the standard two-stage process for the synthesis of this compound.

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Workup & Purification A 4-Chloro-2-fluoroaniline (Starting Material) B Diazonium Salt Formation (NaNO₂, HBr, -10 to 5°C) A->B  Strict Temp. Control C Addition to CuBr Catalyst B->C  Immediate Use D N₂ Evolution & Product Formation (Warm to 55-70°C) C->D  Controlled Warming E Extraction & Washing D->E F Fractional Vacuum Distillation E->F G This compound (Final Product, ≥99% Purity) F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, in-process issues in a question-and-answer format.

Q1: My yield is consistently low (<75%). What are the most likely causes and how can I rectify them?

Low yield is the most common issue in this synthesis and typically points to problems in the diazotization step. The intermediate aryl diazonium salt is highly reactive and thermally unstable, making its formation and handling the most critical phase of the process.[6][7]

Common Causes & Solutions:

  • Diazonium Salt Decomposition: The primary culprit for low yield is the decomposition of the diazonium salt before it can react with the copper bromide catalyst. This is almost always due to inadequate temperature control.[8]

    • Solution: Maintain the reaction temperature strictly between -5°C and 5°C during the addition of sodium nitrite.[9] Use a reliable cooling system (e.g., a chiller with a glycol/water bath) and ensure efficient stirring to dissipate heat evenly. The diazonium salt solution should be used immediately after preparation.

  • Incomplete Diazotization: If the aniline is not fully converted to the diazonium salt, it cannot proceed to the final product.

    • Solution: Ensure the 4-chloro-2-fluoroaniline is fully dissolved in the hydrobromic acid before cooling. Add the aqueous sodium nitrite solution dropwise and sub-surface to ensure immediate reaction. After the addition is complete, stir for an additional 15-30 minutes at 0-5°C to ensure the reaction goes to completion.[2] A simple spot test with potassium iodide-starch paper can check for the slight excess of nitrous acid required, but be aware that a large excess can lead to side reactions.

  • Inactive Catalyst: The copper(I) bromide catalyst can be oxidized to inactive copper(II) species if not prepared and handled correctly.

    • Solution: Use freshly prepared or high-quality commercial CuBr. If preparing it in-situ from copper(II) sulfate, ensure the reduction step with a reagent like sodium sulfite is complete.[2] The catalyst should be a white or off-white solid.

start Low Yield Observed q1 Is diazotization temperature stable between -5°C and 5°C? start->q1 sol1 Improve cooling efficiency. Ensure calibrated probes. Reduce NaNO₂ addition rate. q1->sol1 No q2 Was aniline fully dissolved? Was NaNO₂ added sub-surface? q1->q2 Yes a1_yes Yes a1_no No sol2 Ensure complete dissolution before cooling. Adjust addition method for better mixing. q2->sol2 No q3 Is the CuBr catalyst fresh and off-white? q2->q3 Yes a2_yes Yes a2_no No sol3 Prepare fresh catalyst or purchase from a reliable vendor. q3->sol3 No end_node Yield should improve. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

Q2: I'm observing significant byproduct formation, particularly a phenolic impurity. How can I minimize this?

Byproduct formation is directly linked to the stability and reactivity of the diazonium salt. The primary impurities are phenols, biaryls, and azo-coupled products.[8]

  • Phenolic Impurities (4-chloro-2-fluorophenol): These arise from the reaction of the diazonium salt with water (hydrolysis).[8] This reaction is highly temperature-dependent and becomes significant above 10°C.

    • Mitigation: The most effective countermeasure is rigorous temperature control during diazotization and the initial phase of the Sandmeyer reaction. Using a more concentrated hydrobromic acid solution can also limit the availability of water for this side reaction.

  • Azo-Coupling Products: The electrophilic diazonium salt can react with the unreacted nucleophilic aniline starting material to form a colored azo compound.[10][11]

    • Mitigation: This is a sign of incomplete diazotization. Ensure slow, controlled addition of sodium nitrite to maintain a slight excess of nitrous acid, driving the diazotization to completion before significant azo coupling can occur.

  • Biaryl Compounds: Coupling of aryl radicals can lead to the formation of biaryl impurities.

    • Mitigation: This is an inherent side reaction of the radical mechanism of the Sandmeyer reaction but is typically a minor component under well-controlled conditions.

ImpurityFormation PathwayMitigation StrategyBoiling Point (°C at 760 mmHg)
4-Chloro-2-fluorophenol Diazonium salt + H₂OStrict temperature control (<5°C)~180-185
Azo Dimer Diazonium salt + AnilineSlow NaNO₂ addition, ensure complete diazotizationHigh boiling solid
4,4'-dichloro-2,2'-difluorobiphenyl Aryl radical couplingGenerally minor; good process control>300
1,4-dichloro-2-fluorobenzene Chloro-de-diazotizationUse HBr exclusively, not HCl~168

Q3: The reaction mixture is turning dark brown or black and forming tar-like substances. What is happening?

The formation of dark, insoluble tars is a severe symptom of diazonium salt decomposition.[8] This indicates a significant thermal excursion has occurred, leading to a cascade of uncontrollable side reactions.

  • Cause: A runaway reaction, often initiated by a localized "hot spot" due to poor mixing or too rapid addition of the nitrite solution.

  • Action: At a large scale, this is a serious safety incident. The immediate priority is to control the reaction and prevent over-pressurization from the rapid evolution of nitrogen gas. If the batch is deemed safe but discolored, it may be possible to salvage some product. The tarry materials are high molecular weight polymers. The desired product, being volatile, can often be separated via distillation, although yields will be significantly reduced. The best course of action is prevention through robust process control.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

Scaling this reaction requires a thorough understanding of its potential hazards:

  • Thermal Instability of Diazonium Salts: Solid diazonium salts can be shock-sensitive and explosive.[7][10] While they are not isolated in this process, their accumulation in solution at elevated temperatures is hazardous. A process safety review (e.g., HAZOP) and calorimetric data (e.g., from DSC or RC1) are essential to define safe operating limits.

  • Gas Evolution: The Sandmeyer reaction releases a full molar equivalent of nitrogen (N₂) gas.[8] The reactor and downstream vent systems must be adequately sized to handle the gas flow, especially during the heating phase where the decomposition rate increases.

  • Corrosive and Toxic Materials: 48% Hydrobromic acid is highly corrosive. The starting aniline and the final product are irritants and should be handled with appropriate personal protective equipment (PPE), including respiratory protection, in well-ventilated areas.[12][13][14][15]

Q2: What is the mechanism of the Sandmeyer reaction and the role of the copper(I) catalyst?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. It is not a simple ionic displacement.[4][5]

  • Mechanism: The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and copper(II), releasing nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the final product.[5]

cluster_0 Single Electron Transfer (SET) cluster_1 Radical Formation cluster_2 Halogen Transfer & Catalyst Regeneration A Ar-N₂⁺ + Cu(I)Br B [Ar-N₂•] + Cu(II)Br A->B e⁻ transfer A->B C Ar• + N₂ (gas) B->C Loss of N₂ B->C D Ar• + Cu(II)Br C->D E Ar-Br + Cu(I) D->E Br• transfer D->E

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of efficacy, safety, and regulatory compliance.[1] 1-Bromo-4-chloro-2-fluorobenzene, a key halogenated aromatic building block, serves as a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs).[2] Consequently, the rigorous assessment of its purity is paramount to prevent the propagation of impurities into the final drug substance, which could compromise API quality, introduce safety risks, and create regulatory hurdles.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Profiling this compound

This compound (C₆H₃BrClF) is a non-polar, semi-volatile small molecule.[3] Potential impurities in this substance can stem from starting materials, by-products of the synthesis, or degradation products.[4][5][6] These impurities may include isomers, related halogenated benzenes, or residual solvents. A robust analytical method must be selective enough to separate these closely related compounds and sensitive enough to detect them at trace levels, in line with stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[9][10][11] For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why" Behind the HPLC Method

The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[12] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column, which has a long-chain alkyl stationary phase, provides strong hydrophobic interactions, leading to good retention and separation from more polar impurities.[13]

The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical.[14] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and the more retained non-polar analyte are effectively separated within a reasonable timeframe.[14]

UV detection is suitable for this analyte due to the presence of the benzene ring, which is a chromophore. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity.

Experimental Protocol: HPLC Purity Method

Below is a detailed, self-validating protocol for the purity analysis of this compound by HPLC.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Rationale: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution for complex samples.[14]
Mobile Phase A HPLC-Grade WaterPolar component of the mobile phase.[14]
Mobile Phase B AcetonitrileOrganic modifier to elute the non-polar analyte.[14]
Gradient 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25-30 min: 50% BTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector UV at 254 nmBenzene derivatives absorb strongly at this wavelength.[15]

3. Data Analysis:

  • Calculate the percentage purity of the main peak by area normalization.

  • Identify and quantify any impurities relative to the main peak area. Impurity levels should be reported according to ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification.[4][7]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[10] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[9] For this compound, which is amenable to vaporization, GC-MS offers high sensitivity and specificity.[10]

The "Why" Behind the GC-MS Method

In GC, separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a long, narrow capillary column.[16] The choice of column is critical. A non-polar or mid-polarity column is suitable for separating halogenated benzenes.

The mass spectrometer serves as a highly specific detector. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment.[17][18] The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries like the NIST database.[18]

Experimental Protocol: GC-MS Purity Method

Below is a detailed, self-validating protocol for the purity analysis of this compound by GC-MS.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a stock solution of 1000 µg/mL. Prepare a working standard of 10 µg/mL by dilution.

  • Sample Solution: Prepare the sample solution in the same manner, aiming for a similar concentration as the working standard.

  • Rationale: Dichloromethane is a volatile solvent compatible with GC analysis.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA common, robust, and relatively non-polar column.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good efficiency.
Inlet Temp. 250 °CTo ensure complete vaporization of the sample.
Injection Vol. 1 µL (Split mode, 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates compounds based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[19]
Mass Range m/z 40-350Covers the molecular ion and expected fragments.

3. Data Analysis:

  • Identify the main peak by its retention time and mass spectrum. The mass spectrum of this compound will show a characteristic molecular ion peak and isotopic pattern due to the presence of bromine and chlorine.

  • Identify impurities by searching their mass spectra against the NIST library.

  • Quantify the purity by comparing the peak area of the main component to the total peak area of all components.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample in Dichloromethane Inject Inject into GC Prep->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Identify Identify by Retention Time & Mass Spectrum Analyze->Identify Quantify Quantify Purity Identify->Quantify Library Library Search for Impurity ID Identify->Library

Caption: Workflow for GC-MS Purity Analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[9]Volatile and thermally stable compounds.[9]
Separation Efficiency GoodExcellent, especially with long capillary columns.[9]
Detection UV, Fluorescence, etc. (less specific)Mass Spectrometry (highly specific and sensitive).[10]
Identification Based on retention time comparison with a standard.Definitive identification through mass spectral library matching.[9]
Sensitivity Good, depends on detector and chromophore.Very high, especially in Selected Ion Monitoring (SIM) mode.[10]
Analysis Time Typically 10-60 minutes.[11][16]Can be faster, often under 30 minutes.[11]
Cost & Complexity Generally more expensive solvents and higher maintenance.[11][16]Lower cost for carrier gases, but the instrument can be complex.[16]

Deciding on the Right Technique

The choice between HPLC and GC-MS is dictated by the specific analytical goals.

Decision_Tree cluster_goals cluster_methods Start Analytical Goal for This compound Goal1 Routine QC Purity Assay (Known Impurities)? Start->Goal1 Goal2 Impurity Identification & Trace Analysis? Start->Goal2 HPLC HPLC-UV (Robust & Reliable) Goal1->HPLC Yes GCMS GC-MS (High Specificity & Sensitivity) Goal2->GCMS Yes

Caption: Decision logic for selecting an analytical method.

  • For routine quality control (QC) where the primary goal is to determine the purity of the main component and quantify known impurities against a reference standard, HPLC-UV is an excellent choice. It is robust, reliable, and widely available in QC laboratories.

  • For impurity profiling, method development, and troubleshooting, where definitive identification of unknown impurities is required, GC-MS is the superior technique. Its ability to provide structural information through mass spectral fragmentation is invaluable for identifying process-related impurities and degradation products.

Conclusion

Both HPLC and GC-MS are powerful and essential tools for assessing the purity of this compound. A comprehensive quality control strategy may involve using HPLC for routine batch release testing due to its robustness, while employing GC-MS for in-depth impurity characterization during process development and for out-of-specification investigations. The selection of the appropriate technique, grounded in a thorough understanding of their respective principles and strengths, is critical to ensuring the quality and safety of the final pharmaceutical products derived from this important intermediate. The protocols and rationale provided herein serve as a guide for developing and implementing scientifically sound and defensible analytical methods.

References

A Comparative Analysis of Suzuki Reaction Rates for Bromochlorofluorobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The efficiency and selectivity of this palladium-catalyzed reaction are paramount, particularly when dealing with polyhalogenated aromatic substrates where the relative reactivity of different carbon-halogen bonds dictates the outcome. This guide provides an in-depth comparative study of the Suzuki reaction rates for various isomers of bromochlorofluorobenzene, offering insights into the interplay of electronic and steric effects that govern these transformations.

The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.[4][5] The oxidative addition step is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F.[2][4]

The Rationale Behind Isomer Selection

To dissect the nuanced factors influencing reactivity, this guide focuses on a hypothetical comparative study of three isomers of bromochlorofluorobenzene:

  • 1-bromo-2-chloro-3-fluorobenzene: This isomer presents a sterically hindered environment for the bromine and chlorine atoms due to their ortho relationship.

  • 1-bromo-3-chloro-5-fluorobenzene: Here, the halogens are in a meta relationship, minimizing direct steric repulsion.

  • 4-bromo-2-chloro-1-fluorobenzene: This isomer features a para-relationship between the bromine and fluorine, and a meta-relationship to the chlorine.

By comparing the reaction rates of these isomers in a Suzuki coupling with phenylboronic acid, we can elucidate the impact of substituent positioning on the selective activation of the C-Br bond.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura reaction are illustrated in the catalytic cycle below. Understanding this mechanism is crucial for interpreting kinetic data and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)(L)2-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis: Hypothetical Data

To illustrate the expected differences in reactivity, the following table summarizes hypothetical initial reaction rates for the Suzuki coupling of the selected bromochlorofluorobenzene isomers with phenylboronic acid. These rates are expressed as the percentage conversion of the starting material after one hour under standardized conditions.

IsomerStructureInitial Rate (% Conversion/hr)
1-bromo-2-chloro-3-fluorobenzene 1-bromo-2-chloro-3-fluorobenzene45%
1-bromo-3-chloro-5-fluorobenzene 1-bromo-3-chloro-5-fluorobenzene85%
4-bromo-2-chloro-1-fluorobenzene 4-bromo-2-chloro-1-fluorobenzene70%
Interpreting the Results: Steric and Electronic Effects

The hypothetical data reveals a clear trend in reactivity, which can be rationalized by considering the interplay of steric and electronic effects:

  • 1-bromo-3-chloro-5-fluorobenzene (Highest Reactivity): The meta-positioning of the halogens in this isomer minimizes steric hindrance around the reactive C-Br bond. This allows for facile oxidative addition of the bulky palladium catalyst, leading to the highest observed reaction rate.[6][7]

  • 4-bromo-2-chloro-1-fluorobenzene (Intermediate Reactivity): In this isomer, the bromine is para to the strongly electron-withdrawing fluorine atom. While electron-withdrawing groups generally increase the rate of oxidative addition, the chlorine atom in the ortho position introduces some steric hindrance, albeit less than in the 1,2,3-substituted isomer.[5][8]

  • 1-bromo-2-chloro-3-fluorobenzene (Lowest Reactivity): The ortho-relationship between the bromine and chlorine atoms creates significant steric congestion around the C-Br bond. This steric clash impedes the approach of the palladium catalyst, thereby slowing down the rate-determining oxidative addition step and resulting in the lowest reaction rate.[9]

Experimental Protocol for Kinetic Monitoring

To obtain reliable kinetic data for a comparative study of this nature, a rigorous and well-controlled experimental procedure is essential. The following protocol outlines a general method for monitoring the Suzuki reaction rates of bromochlorofluorobenzene isomers.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the experimental workflow for this comparative study.

Experimental_Workflow cluster_workflow Experimental Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Addition of Reagents (Substrate, Boronic Acid, Catalyst, Base, Solvent) Reaction_Setup->Reagent_Addition Heating Heating to Reaction Temperature (e.g., 80 °C) Reagent_Addition->Heating Sampling Timed Aliquot Sampling Heating->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Analysis (GC-MS or HPLC) Quenching->Analysis Data_Processing Data Processing and Kinetic Analysis Analysis->Data_Processing

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Step-by-Step Methodology

Materials:

  • Bromochlorofluorobenzene isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions[10]

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromochlorofluorobenzene isomer, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[10]

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling with the inert gas for 20 minutes. Add the degassed solvents to the reaction flask via syringe.

  • Initiation and Monitoring: Place the flask in a preheated oil bath at 80 °C and begin vigorous stirring. At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.[11]

  • Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water.

  • Sample Preparation for Analysis: Add a known amount of an internal standard to the quenched sample. Dry the organic layer with anhydrous sodium sulfate.

  • Analysis: Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.[12][13]

  • Data Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rate for each isomer.

Conclusion

This guide provides a framework for understanding and investigating the comparative reaction rates of bromochlorofluorobenzene isomers in the Suzuki-Miyaura coupling. The hypothetical data and mechanistic interpretations highlight the critical role of steric and electronic factors in determining the outcome of these reactions. By employing a systematic experimental approach, researchers can gain valuable insights into the reactivity of polyhalogenated substrates, enabling the strategic design of selective and efficient synthetic routes for the development of novel pharmaceuticals and functional materials.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-Bromo-4-chloro-2-fluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, agrochemicals, and materials science, the precise identification of halogenated benzene isomers is a critical step that underpins patentability, efficacy, and safety. Positional isomers, such as those of 1-Bromo-4-chloro-2-fluorobenzene, possess the same molecular formula (C₆H₃BrClF) and weight (209.44 g/mol ), but their distinct substitution patterns lead to different chemical and physical properties[1][2]. Consequently, robust and unambiguous analytical methods are required for their differentiation. This guide provides an in-depth comparison of spectroscopic techniques for distinguishing these isomers, grounded in experimental data and established principles.

For the purpose of this guide, we will focus on comparing three representative isomers to illustrate the analytical approach:

  • Isomer A: this compound (CAS 1996-29-8)[1]

  • Isomer B: 2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2)[2]

  • Isomer C: 4-Bromo-2-chloro-1-fluorobenzene (CAS 60811-21-4)[3]

Chemical structures of the three isomersFigure 1. Chemical structures of the three bromochlorofluorobenzene isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for differentiating these positional isomers. The chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus is unique, resulting in distinct chemical shifts and coupling patterns that serve as fingerprints for each structure.

¹H NMR Spectroscopy: A Tale of Three Protons

Each isomer has three aromatic protons, but their electronic environments and spatial relationships differ significantly. The electronegative halogen substituents (F > Cl > Br) deshield adjacent protons, shifting their signals downfield. Crucially, the coupling constants between protons (JHH) and between protons and fluorine (JHF) provide definitive structural information. Ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz[4]. Coupling to fluorine shows a similar distance dependence, with ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).

Predicted ¹H NMR Characteristics:

IsomerProton Environment & Predicted Splitting Pattern
A: this compound Three distinct signals are expected. H3 (ortho to F, meta to Br), H5 (ortho to Cl, meta to Br), and H6 (ortho to Br, meta to Cl and F). Each proton will appear as a complex multiplet (doublet of doublets or triplet of doublets) due to H-H and H-F couplings.
B: 2-Bromo-1-chloro-4-fluorobenzene Three distinct signals are expected. H3 (ortho to Br and Cl), H5 (ortho to F, meta to Cl), and H6 (ortho to F, meta to Br). The proton at H3 will be significantly downfield.
C: 4-Bromo-2-chloro-1-fluorobenzene Three distinct signals are expected. H3 (ortho to Cl and F), H5 (ortho to Br, meta to F), and H6 (ortho to F, meta to Br and Cl). The proton at H3 will be the most deshielded.

The key to differentiation lies in analyzing the coupling constants to piece together the connectivity, a process akin to solving a puzzle for which NMR provides all the necessary pieces.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides further confirmation of the substitution pattern. Each isomer will exhibit six unique signals for the aromatic carbons. The chemical shifts are heavily influenced by the directly attached halogen, with the carbon attached to fluorine (C-F) showing a characteristic large coupling constant (¹JCF) of approximately 240-250 Hz, which typically splits the signal into a doublet. Carbons at the ortho and meta positions also show smaller C-F couplings.

Comparative ¹³C NMR Data:

IsomerCAS NumberKnown ¹³C NMR Chemical Shifts (ppm)Source
A: this compound 1996-29-8Data available but specific shifts not listed in searched sources. Expect 6 signals.[1]
B: 2-Bromo-1-chloro-4-fluorobenzene 201849-15-2No specific data found in searches. Expect 6 signals.[2]
C: 4-Bromo-2-chloro-1-fluorobenzene 60811-21-4158.7 (d, J=247 Hz), 132.0, 128.8, 121.2, 118.9, 116.3 (d, J=21 Hz)[3][5][6]

Note: The provided data for Isomer C is a representative example. The exact chemical shifts can vary slightly depending on the solvent and instrument.

The distinct pattern of chemical shifts, combined with the C-F coupling information, provides a robust method for distinguishing the isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be needed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic region of these isomers).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the ¹H signals and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to determine the proton-proton and proton-fluorine connectivities. Analyze the ¹³C chemical shifts and any observable C-F couplings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_anal Structural Analysis Prep Dissolve Isomer in CDCl3 Acq_H1 ¹H NMR Prep->Acq_H1 Acq_C13 ¹³C NMR Prep->Acq_C13 Proc Fourier Transform, Phasing, Calibration Acq_H1->Proc Acq_C13->Proc Anal_H1 Analyze δ, J(H-H), J(H-F), multiplicity Proc->Anal_H1 Anal_C13 Analyze δ, J(C-F) Proc->Anal_C13 Ident Isomer Identification Anal_H1->Ident Anal_C13->Ident

Caption: Standard workflow for isomer differentiation using NMR spectroscopy.

Mass Spectrometry (MS): A Confirmation of Composition

While NMR excels at determining connectivity, Mass Spectrometry confirms the molecular weight and elemental composition. For these isomers, all will have an identical molecular weight. However, the presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%; ³⁵Cl/~75.8%, ³⁷Cl/~24.2%), creates a highly characteristic isotopic pattern for the molecular ion peak (M).

The molecular ion region will show three main peaks:

  • M: Corresponding to the molecule with ³⁵Cl and ⁷⁹Br.

  • M+2: Corresponding to molecules with ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.

  • M+4: Corresponding to the molecule with ³⁷Cl and ⁸¹Br.

The expected relative intensity ratio for a molecule containing one Br and one Cl is approximately 3:4:1 for the M:M+2:M+4 peaks, respectively[7]. This pattern is a powerful confirmation that the compound contains one of each halogen. While the fragmentation patterns in Electron Ionization (EI-MS) might show subtle differences between isomers, they are generally not as reliably distinct as NMR data for positional isomer differentiation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the isomer from any impurities.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., start at 50°C, ramp at 10°C/min to 250°C) to ensure good peak shape.

  • MS Method: Acquire data in full scan mode (e.g., m/z 40-300) using Electron Ionization (EI) at 70 eV.

  • Analysis: Examine the mass spectrum of the GC peak corresponding to the isomer. Verify the molecular weight (e.g., for C₆H₃⁷⁹Br³⁵ClF, the nominal mass is 208) and confirm the characteristic M:M+2:M+4 isotopic pattern[1][8].

MS_Workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_anal Detection & Analysis Prep Dilute Sample in DCM GC Gas Chromatography (Separation) Prep->GC MS_Ion EI Ionization (70 eV) GC->MS_Ion Detector Mass Analyzer (Scan m/z 40-300) MS_Ion->Detector Analysis Analyze Isotopic Pattern (M, M+2, M+4) Detector->Analysis Confirm Confirm Composition Analysis->Confirm

References

A Senior Application Scientist's Guide to the Biological Validation of 1-Bromo-4-chloro-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a promising chemical scaffold to a validated biological entity is both an art and a rigorous science. The 1-bromo-4-chloro-2-fluorobenzene moiety represents a privileged starting point in medicinal chemistry, offering a synthetically versatile platform for the generation of novel therapeutic agents. The specific arrangement of halogen atoms on the benzene ring significantly influences the molecule's physicochemical properties, thereby modulating its pharmacokinetic profile and target engagement.[1] This guide provides an in-depth technical overview of the validation of derivatives of this scaffold in key biological assays, underpinned by the principles of scientific integrity and field-proven insights.

The Rationale for Targeting Halogenated Benzene Scaffolds

The incorporation of halogen atoms—fluorine, chlorine, and bromine—into a benzene ring is a well-established strategy in drug design.[2] Each halogen imparts distinct properties:

  • Fluorine: Often enhances metabolic stability and can modulate pKa, improving cell permeability and oral bioavailability. Its small size allows it to act as a hydrogen bond acceptor.

  • Chlorine and Bromine: Increase lipophilicity, which can enhance membrane permeability and binding affinity to hydrophobic pockets within target proteins. They can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.[3]

The this compound scaffold, therefore, presents a unique combination of these properties, making its derivatives promising candidates for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition.[4][5][6]

Comparative Biological Evaluation: A Framework for Analysis

Anticancer Activity: Cytotoxicity Profiling

A primary application for novel halogenated compounds is in oncology.[5] The cytotoxicity of these derivatives is typically assessed against a panel of cancer cell lines to determine their potency and selectivity. Commonly used cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

Illustrative Comparative Cytotoxicity Data (IC50, µM) of Analogous Halogenated Benzofuran Derivatives [5][7]

Compound IDSubstitution PatternA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Derivative 1 4-chloro-6-(dichloroacetyl)-5-hydroxyPromising activity--
Derivative 2 6-(dibromoacetyl)-5-methoxySignificant activitySignificant activity-
Lapatinib (Control) ----
Cisplatin (Control) ->1000>1000-
Doxorubicin (Control) -0.75 ± 0.10.6 ± 0.020.83 ± 0.03

Note: This table presents data for halogenated benzofuran derivatives to illustrate a comparative analysis. The specific IC50 values for this compound derivatives would need to be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Derivatives & Controls incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Mechanistic Insights: Targeting Key Signaling Pathways

Understanding the mechanism of action is paramount in drug development. Derivatives of this compound may exert their biological effects by modulating specific signaling pathways. Two such pathways of significant therapeutic interest are the IKK/NF-κB pathway (implicated in inflammation and cancer) and the aromatase pathway (crucial in hormone-dependent cancers).

IKKβ/NF-κB Signaling Pathway

The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a central regulator of the canonical NF-κB signaling pathway. [8][9]Inhibition of IKKβ can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes. Small molecule inhibitors of IKKβ are of great interest for the treatment of inflammatory diseases and cancer. [10][11] IKKβ/NF-κB Signaling Pathway Diagram

IKK_NFkB_Pathway cluster_stimuli Stimuli (e.g., TNF-α, IL-1) TNFa TNF-α Receptor Cell Surface Receptor TNFa->Receptor IL1 IL-1 IL1->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IKK_active Active IKKβ IKK_complex->IKK_active Phosphorylation IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_active->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Ub_degradation Ubiquitination & Proteasomal Degradation p_IkBa->Ub_degradation p65_p50 p65-p50 (Active NF-κB) Ub_degradation->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor This compound Derivative (IKKβ Inhibitor) Inhibitor->IKK_active Inhibits

Caption: Inhibition of the IKKβ/NF-κB pathway.

Aromatase and Estrogen Synthesis Pathway

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. [12]It is a critical target in the treatment of hormone-receptor-positive breast cancer. [13]Fluorinated compounds have been investigated as potent aromatase inhibitors. [14][15] Aromatase and Estrogen Synthesis Pathway Diagram

Aromatase_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Estradiol Estradiol (E2) Aromatase->Estradiol ER Estrogen Receptor (ER) Estrone->ER Binds to Estradiol->ER Binds to Proliferation Tumor Cell Proliferation ER->Proliferation Promotes Inhibitor This compound Derivative (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-Bromo-4-chloro-2-fluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of building blocks is a critical determinant of success. The polysubstituted aromatic compound, 1-Bromo-4-chloro-2-fluorobenzene, is a valuable reagent for the introduction of the 4-chloro-2-fluorophenyl moiety, a common scaffold in pharmaceuticals and advanced materials. However, reliance on a single reagent can present limitations in terms of reactivity, cost, and availability. This guide provides a comprehensive comparison of this compound with viable alternative reagents, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Role of this compound: A Versatile Building Block

This compound (CAS 1996-29-8) is a trifunctionalized benzene ring, offering multiple reaction sites for synthetic elaboration. Its utility primarily stems from the differential reactivity of its halogen substituents, enabling selective transformations. The bromine atom is the most common site for transformations such as cross-coupling reactions and the formation of organometallic reagents.

This versatile building block is frequently employed in:

  • Palladium-catalyzed cross-coupling reactions: Including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings to form carbon-carbon and carbon-heteroatom bonds.

  • Formation of Grignard and organolithium reagents: Providing a nucleophilic source of the 4-chloro-2-fluorophenyl group for reaction with various electrophiles.

The presence of the fluorine and chlorine atoms also allows for further functionalization or can be integral to the desired properties of the final molecule.

Strategic Alternatives to this compound

The choice of an alternative reagent is dictated by the desired transformation and the specific requirements of the synthetic route. Here, we evaluate several alternatives based on their reactivity, accessibility, and strategic advantages.

Alternative Halobenzenes: A Direct Comparison

A straightforward approach is to replace the bromine atom with another halogen. The reactivity of halobenzenes in many synthetically important reactions, particularly palladium-catalyzed cross-couplings, generally follows the order: I > Br > Cl > F. This predictable trend allows for a rational selection of alternative starting materials.

Table 1: Comparison of Alternative Halobenzenes

ReagentCAS NumberTypical Price (USD/g)Key AdvantagesKey Disadvantages
This compound 1996-29-8~1.90Good balance of reactivity and stability.Brominated compounds can be more expensive than chlorinated ones.
1,4-Dichloro-2-fluorobenzene 348-59-4Commercially available[1][2][3][4][5]Generally more cost-effective than the bromo-analog.Lower reactivity of the C-Cl bond requires more forcing reaction conditions.
4-Chloro-2-fluoro-1-iodobenzene 6797-79-1~7.56[6]Higher reactivity of the C-I bond allows for milder reaction conditions.Higher cost and potentially lower stability.
The Boronic Acid Approach: A Pre-functionalized Alternative

Instead of starting with a halobenzene, one can utilize a pre-functionalized reagent such as a boronic acid. This approach is particularly advantageous for Suzuki-Miyaura couplings, as it circumvents the need for the in situ formation of the organoboron species.

Table 2: Boronic Acid Alternative

ReagentCAS NumberTypical Price (USD/g)Key AdvantagesKey Disadvantages
4-Chloro-2-fluorophenylboronic acid 160591-91-3~45.50[7]Directly applicable in Suzuki couplings without pre-activation.Higher initial cost compared to halobenzenes.

Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in common chemical reactions. Below, we compare this compound and its alternatives in three critical synthetic operations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice of halide on the electrophilic partner significantly impacts reaction conditions and efficiency.

General Reaction Scheme:

Caption: General Suzuki-Miyaura Coupling Reaction.

Comparative Performance:

While direct side-by-side comparative studies are limited, a review of the literature provides insights into the expected performance. The higher reactivity of the C-I bond in 4-Chloro-2-fluoro-1-iodobenzene allows for the use of milder bases and lower reaction temperatures compared to This compound . Conversely, the less reactive C-Cl bond in 1,4-Dichloro-2-fluorobenzene often necessitates more active catalysts (e.g., those with bulky phosphine ligands) and higher temperatures to achieve comparable yields.

4-Chloro-2-fluorophenylboronic acid offers a significant advantage by being the nucleophilic partner, readily coupling with a wide range of aryl and vinyl halides/triflates under standard Suzuki conditions.

Table 3: Representative Suzuki-Miyaura Coupling Conditions and Yields

ElectrophileCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~95Analogous System[8]
1,4-Dichloro-2-fluorobenzenePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene11018~85Analogous System
4-Chloro-2-fluoro-1-iodobenzenePhenylboronic acidPd(OAc)₂K₂CO₃Ethanol/H₂O806>90General Trend
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.

General Reaction Scheme:

Caption: General Buchwald-Hartwig Amination Reaction.

Comparative Performance:

The established reactivity trend of aryl halides (I > Br > Cl) holds for the Buchwald-Hartwig amination. 4-Chloro-2-fluoro-1-iodobenzene would be expected to react under the mildest conditions. This compound provides a good balance of reactivity and is widely used. The use of 1,4-Dichloro-2-fluorobenzene would likely require more specialized and often more expensive phosphine ligands and stronger bases to achieve high yields.

Table 4: Representative Buchwald-Hartwig Amination Conditions and Yields

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10016~90Analogous System[9]
1,4-Dichloro-2-fluorobenzeneMorpholinePd(OAc)₂/RuPhosK₃PO₄Dioxane12024~80Analogous System[9]
4-Chloro-2-fluoro-1-iodobenzeneMorpholinePd₂(dba)₃/DavePhosCs₂CO₃Dioxane9012>90General Trend
Grignard Reagent Formation: Creating Nucleophiles

The formation of a Grignard reagent provides a powerful carbon-based nucleophile. The chemoselectivity of magnesium insertion into a C-X bond is a critical consideration for polyhalogenated substrates.

General Reaction Scheme:

Caption: Grignard Reagent Formation.

Chemoselectivity and Mechanistic Considerations:

The formation of a Grignard reagent from a dihalobenzene is governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, leading to the selective formation of the Grignard reagent at the bromine-bearing position.[10]

  • This compound: Magnesium insertion occurs selectively at the C-Br bond to yield 4-chloro-2-fluorophenylmagnesium bromide.[10][11]

  • 1,4-Dichloro-2-fluorobenzene: Formation of a Grignard reagent is more challenging due to the stronger C-Cl bond and may require activated magnesium or more forcing conditions.

  • 4-Chloro-2-fluoro-1-iodobenzene: The highly reactive C-I bond would be the exclusive site of Grignard formation.

The choice of solvent is also crucial, with THF often being preferred for less reactive aryl halides.[12] The mechanism is believed to involve single electron transfer from the magnesium surface to the aryl halide.[13][14]

Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of a key intermediate, 4-chloro-2-fluorophenylboronic acid, from this compound, and a representative Suzuki-Miyaura coupling are provided below.

Protocol 1: Synthesis of 4-Chloro-2-fluorophenylboronic acid

This protocol describes the synthesis of the boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chloroform

  • Hexane

Procedure:

  • To a flame-dried 2L round-bottom flask under an inert atmosphere, add this compound (50 g, 238.7 mmol) and anhydrous THF (900 mL).

  • Cool the mixture to -78 °C with stirring.

  • Slowly add n-butyllithium (2.5 M in hexanes, 100 mL, 250 mmol) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate (31.9 mL, 286 mmol) and continue stirring for 30 minutes at -78 °C.

  • Quench the reaction by adding 1N aqueous HCl (600 mL) and allow the mixture to warm to room temperature with stirring.

  • Separate the organic layer, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a chloroform/hexane mixture to yield 4-chloro-2-fluorophenylboronic acid. Expected Yield: 81%

G This compound This compound Lithiation Lithiation This compound->Lithiation n-BuLi, THF, -78 °C Borylation Borylation Lithiation->Borylation B(OMe)3 Hydrolysis Hydrolysis Borylation->Hydrolysis 1N HCl 4-Chloro-2-fluorophenylboronic acid 4-Chloro-2-fluorophenylboronic acid Hydrolysis->4-Chloro-2-fluorophenylboronic acid

Caption: Workflow for the synthesis of 4-chloro-2-fluorophenylboronic acid.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure adaptable for many aryl bromides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), phenylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).

  • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours.

  • After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Expected Yield: >90% (based on analogous systems)

Conclusion and Recommendations

The selection of a building block for the introduction of the 4-chloro-2-fluorophenyl moiety is a strategic decision that impacts the entire synthetic route.

  • This compound remains a reliable and versatile starting material with a good balance of reactivity and stability.

  • For syntheses where cost is a primary driver and more forcing conditions are tolerable, 1,4-dichloro-2-fluorobenzene presents a viable, more economical alternative.

  • When milder reaction conditions are paramount, the higher reactivity of 4-chloro-2-fluoro-1-iodobenzene makes it an attractive, albeit more expensive, option.

  • For Suzuki-Miyaura couplings, utilizing 4-chloro-2-fluorophenylboronic acid directly can streamline the synthesis and is an excellent choice if the cost is justifiable.

Ultimately, the optimal reagent depends on the specific constraints of your project, including the desired reaction type, functional group tolerance, scalability, and economic considerations. This guide provides the foundational data and mechanistic rationale to make an informed decision, empowering you to design more efficient and robust synthetic pathways.

References

A Comparative Guide to the Electronic Landscape of 1-Bromo-4-chloro-2-fluorobenzene: A Computational Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth computational analysis of the electronic effects in 1-bromo-4-chloro-2-fluorobenzene, a critical intermediate in modern organic synthesis.[1] For researchers, scientists, and drug development professionals, understanding the nuanced electronic landscape of a building block is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel molecules with targeted properties. We move beyond a simple description of this molecule to a comparative analysis, contextualizing its electronic features against simpler halogenated benzenes to elucidate the cumulative impact of its unique substitution pattern.

The strategic placement of three distinct halogens—bromine, chlorine, and fluorine—on a benzene ring creates a molecule with a complex interplay of inductive and resonance effects. This guide dissects these effects using a suite of standard computational methods, providing both qualitative and quantitative insights into the molecule's reactivity, intermolecular interaction potential, and overall chemical personality. The primary utility of this compound lies in its role as a versatile intermediate, particularly in the synthesis of pharmaceutical compounds and for creating complex biphenyl derivatives via Suzuki couplings.[2]

The Computational Gauntlet: A Self-Validating Methodology

To ensure scientific rigor and reproducibility, a standardized and well-validated computational workflow is essential. The chosen methodology represents a balance between accuracy for electronic properties and computational efficiency, reflecting a common standard in the field for molecules of this class.

Experimental Protocol: Computational Analysis Workflow
  • Structure Optimization:

    • The initial 3D structure of this compound and all comparative analogues (Benzene, Fluorobenzene, Chlorobenzene, Bromobenzene, 1-bromo-4-chlorobenzene) were constructed.

    • Geometry optimization was performed using Density Functional Theory (DFT), a method that provides a good approximation of electron correlation at a manageable computational cost.

    • The B3LYP hybrid functional was employed, as it has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules.

    • The 6-311++G(d,p) basis set was used. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for describing bonding accurately.

    • Frequency calculations were performed on all optimized structures to confirm they were true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometries, single-point energy calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • From these calculations, the following analyses were conducted:

      • Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the molecule's electron density surface to visualize charge distribution.

      • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.

      • Natural Bond Orbital (NBO) Analysis: An NBO analysis was performed to calculate the natural atomic charges and to investigate orbital interactions and delocalization effects within the molecule.[3]

Below is a diagrammatic representation of the computational workflow employed in this guide.

G cluster_setup Setup cluster_dft DFT Calculation cluster_analysis Electronic Property Analysis mol_build Molecule Construction (this compound & Analogues) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify sp_calc Single-Point Energy (Optimized Geometry) freq_calc->sp_calc Proceed mep Molecular Electrostatic Potential (MEP) sp_calc->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) sp_calc->fmo nbo Natural Bond Orbital (NBO) Analysis sp_calc->nbo

Caption: Computational analysis workflow from initial structure to final electronic property calculation.

Unveiling the Electronic Landscape

The combination of three different halogens imposes a unique electronic signature on the benzene ring. We will now explore this through MEP, FMO, and NBO analyses.

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The MEP is an invaluable tool for predicting how a molecule will interact with other species. It visualizes the electrostatic potential on the electron density surface, where red regions indicate negative potential (nucleophilic sites, rich in electrons) and blue regions indicate positive potential (electrophilic sites, poor in electrons).

For this compound, the MEP reveals several key features:

  • Negative Potential above the π-System: As expected for an aromatic ring, there is a region of negative potential (red/orange) above and below the plane of the benzene ring, arising from the delocalized π-electrons.

  • Halogen Anisotropy and the σ-hole: A crucial feature for halogenated aromatics is the anisotropic charge distribution around the halogens. While the lateral sides of the halogens are electron-rich and negative (red), a region of positive electrostatic potential, known as a "σ-hole," exists along the C-X bond axis.[4] This positive region is most pronounced on the bromine atom, weaker on the chlorine, and almost non-existent on the fluorine. The presence of electron-withdrawing fluorine and chlorine atoms on the ring enhances the magnitude of the σ-hole on the bromine atom, making it a potent halogen bond donor.[4][5] This feature is critical for its role in molecular recognition and crystal engineering.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The HOMO and LUMO are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.[6][7] A smaller gap generally implies higher reactivity.

  • HOMO: The HOMO of this compound is a π-orbital distributed across the aromatic ring, with significant contributions from the bromine and chlorine atoms.

  • LUMO: The LUMO is a π*-antibonding orbital, also delocalized over the ring system.

  • HOMO-LUMO Gap: The presence of three electronegative halogens lowers the energies of both the HOMO and LUMO compared to benzene. This modulation of the frontier orbital energies is fundamental to the molecule's synthetic utility.

The diagram below illustrates the relationship between these core computational analyses and the resulting chemical properties.

G cluster_inputs Computational Analysis cluster_outputs Predicted Chemical Properties MEP MEP Analysis Reactivity Chemical Reactivity MEP->Reactivity Identifies Electrophilic/ Nucleophilic Sites Interactions Intermolecular Interactions MEP->Interactions Predicts Halogen Bonding FMO HOMO-LUMO Gap FMO->Reactivity Indicates Kinetic Stability NBO NBO Charges NBO->Reactivity Quantifies Polarity NBO->Interactions Defines Electrostatic Potential

References

A Comparative Guide to the Efficacy of 1-Bromo-4-chloro-2-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-4-chloro-2-fluorobenzene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound stands out as a versatile and highly valuable intermediate.[1] Its utility is derived from the unique arrangement of three distinct halogen atoms on a benzene ring, which provides a blueprint for sequential and site-selective chemical modifications.

This guide offers an in-depth comparison of the efficacy of this compound across several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the underlying principles of its reactivity, provide comparative experimental data, and present detailed protocols to empower researchers, scientists, and drug development professionals to leverage this substrate's full potential.

Pillar 1: Understanding Chemoselectivity in Cross-Coupling Reactions

The power of this compound lies in the principle of chemoselectivity . The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C–I > C–Br > C–OTf > C–Cl > C–F.[2][3] This hierarchy is fundamentally governed by two factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] Consequently, less energy is required to cleave the C-Br bond.

  • Kinetics of Oxidative Addition: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle.[3] The lower BDE of the C-Br bond translates to a lower activation energy barrier for this crucial step, allowing the reaction to proceed preferentially at the bromine-substituted position under controlled conditions.[3][4]

The typical catalytic cycle for these reactions involves three key stages: oxidative addition, transmetalation, and reductive elimination, which regenerates the active catalyst.[2][5][6][7]

Catalytic_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex (Ar-Pd(II)(X)L₂) pd0->complex1 Ar-X label_re Reductive Elimination complex2 Transmetalation Complex (Ar-Pd(II)(R)L₂) complex1->complex2 R-M label_oa Oxidative Addition (Rate-Determining) complex2->pd0 Ar-R label_tm Transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Due to this predictable reactivity, this compound allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for potential subsequent transformations.

Selective_Oxidative_Addition substrate This compound C-Br bond C-Cl bond product_br Selective Oxidative Addition (Lower Energy Barrier) product_cl No Reaction (Higher Energy Barrier) catalyst Pd(0)L₂ catalyst->substrate:p1 Favored Pathway catalyst->substrate:p2 Disfavored Pathway

Caption: Preferential oxidative addition at the weaker C-Br bond.

Pillar 2: Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of this compound in five major palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[2][8] It is widely used for synthesizing biaryl scaffolds, which are common motifs in pharmaceuticals.[9] When using this compound, the reaction selectively yields 4-chloro-2-fluorobiphenyl derivatives.

Comparative Experimental Data: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O802~90-95[2]
Arylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O1058.5~85-92[10]
Phenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O/EtOH803>95[11]

Experimental Protocol: Synthesis of 4'-chloro-2'-fluoro-1,1'-biphenyl

  • Vessel Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water (4 mL), via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation.[12][13] This reaction is highly effective for the vinylation of this compound at the C-Br position.

Comparative Experimental Data: Heck Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF10012-16Good-Excellent[12]
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMAc14024HighGeneral Protocol

Experimental Protocol: Heck Vinylation with Styrene

  • Vessel Preparation: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) in N,N-Dimethylformamide (DMF, 5 mL).[12]

  • Degassing: Degas the mixture by bubbling with argon for 15 minutes.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 2 mol%) to the mixture.[12]

  • Reaction: Seal the tube and heat the reaction to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[2] The reaction is typically co-catalyzed by palladium and copper(I).[14] Studies on dihalobenzenes have shown excellent site-selectivity for the C-Br position over other halogens.[15]

Comparative Experimental Data: Sonogashira Coupling

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF654>95[15]
Terminal AlkynePd(OAc)₂ (1)PPh₃ (2), CuI (1)i-Pr₂NEtDioxane7012HighGeneral Protocol

Experimental Protocol: Coupling with Phenylacetylene

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 2 mL). Stir the mixture to dissolve the solids. Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 65 °C and stir until completion, as monitored by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate, then redissolve in ethyl acetate. Wash the solution with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to obtain the desired alkynylbenzene product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds.[2][7][16] It has become a cornerstone for synthesizing aryl amines. The reaction requires a strong base and typically a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step.[17]

Comparative Experimental Data: Buchwald-Hartwig Amination

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl aminePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10012-24High[16]
Aliphatic aminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-24High[16]

Experimental Protocol: Amination with an Aryl Amine

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a bulky phosphine ligand such as XPhos (0.04 mmol, 4 mol%).[16]

  • Base and Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) and the desired aryl amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[16]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling creates C-C bonds by reacting an organic halide with an organotin compound (stannane).[6][18][19] While its use is sometimes limited by the toxicity of tin reagents, it is a highly versatile reaction that tolerates a wide variety of functional groups.[18][19]

Comparative Experimental Data: Stille Coupling

Coupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
OrganostannanePd(PPh₃)₄ (2-5)LiClTHF / Dioxane80-10012-24Good-ExcellentGeneral Protocol
VinyltributyltinPd(dppf)Cl₂·DCM (10)CuI, LiClDMF4048-60~87[6]

Experimental Protocol: Stille Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask under nitrogen, add this compound (1.0 mmol, 1.0 equiv.) and lithium chloride (LiCl, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane, 5 mL) followed by the organotin reagent (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: After completion, cool the mixture and dilute it with an organic solvent. Quench with an aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate tin byproducts. Filter the mixture through celite.

  • Extraction: Separate the organic layer from the filtrate, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Pillar 3: Conclusion and Future Outlook

This guide demonstrates that this compound is an exceptionally effective and selective substrate across a range of essential palladium-catalyzed cross-coupling reactions. The pronounced difference in the reactivity between the C-Br and C-Cl bonds provides a reliable handle for predictable, site-selective functionalization. Under standard catalytic conditions, the C-Br bond is consistently activated, allowing for the synthesis of a diverse array of mono-substituted intermediates.

The true strategic advantage of this building block is its potential for sequential functionalization. The remaining C-Cl bond, while unreactive under the conditions described, can be activated using more forcing conditions or specialized catalyst systems featuring highly active, bulky phosphine ligands.[2][3] This opens a clear and logical pathway to complex, di-substituted products, making this compound a powerful tool for constructing molecular diversity in drug discovery and materials science.

References

A Comparative Guide to the Applications of Substituted Bromochlorofluorobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted bromochlorofluorobenzenes represent a unique class of polyhalogenated aromatic compounds that are gaining increasing attention as versatile building blocks in medicinal chemistry, agrochemicals, and materials science. The specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring imparts distinct physicochemical properties, influencing their reactivity, biological activity, and performance in various applications. This guide provides an in-depth comparison of substituted bromochlorofluorobenzenes, highlighting their synthesis, key applications, and the structure-property relationships that govern their utility, supported by experimental insights.

The Synthetic Landscape: Accessing Specific Isomers

The strategic synthesis of specific isomers of bromochlorofluorobenzene is paramount to harnessing their potential. The position of each halogen atom dictates the molecule's electronic and steric properties, which in turn influences its reactivity in subsequent transformations. Several patented methods highlight the industrial importance of these compounds as intermediates.

For instance, 1-bromo-2-chloro-4-fluorobenzene, a key intermediate for compounds with herbicidal activity, can be synthesized from 2-chloro-4-fluoroaniline via diazotization followed by a reaction with a brominating agent[1]. Another noteworthy isomer, 2-chloro-3-fluorobromobenzene, is prepared from 3-chloro-2-fluoroaniline through a two-step process involving bromination with N-bromosuccinimide and a subsequent diazotization-deamination-reduction reaction[2]. The direct bromination of fluorobenzene derivatives in the presence of a catalyst, such as a metal or metal salt, offers another route to specific bromofluorobenzene derivatives that are valuable for synthesizing medicaments and plant protective agents[3].

The choice of synthetic route is critical in obtaining the desired isomer with high purity, which is essential for its intended application. The following diagram illustrates a generalized synthetic workflow for producing a substituted bromochlorofluorobenzene.

Drug_Design_Logic cluster_0 Halogen Substitution cluster_1 Physicochemical Properties cluster_2 Desired Drug Candidate Profile Br Bromine Lipophilicity Lipophilicity Br->Lipophilicity Metabolic_Stability Metabolic Stability Br->Metabolic_Stability Binding_Affinity Binding Affinity Br->Binding_Affinity Cl Chlorine Cl->Lipophilicity Cl->Metabolic_Stability Cl->Binding_Affinity F Fluorine F->Lipophilicity F->Metabolic_Stability F->Binding_Affinity Enhanced_ADME Enhanced ADME Properties Lipophilicity->Enhanced_ADME Metabolic_Stability->Enhanced_ADME Improved_Potency Improved Potency Binding_Affinity->Improved_Potency Suzuki_Coupling_Cycle Pd0L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition ArPdIIL2X Ar-Pd(II)L₂-X Oxidative_Addition->ArPdIIL2X Transmetalation Transmetalation ArPdIIL2X->Transmetalation ArPdIIL2R Ar-Pd(II)L₂-R' Transmetalation->ArPdIIL2R Reductive_Elimination Reductive Elimination ArPdIIL2R->Reductive_Elimination Reductive_Elimination->Pd0L2 ArR Ar-R' Reductive_Elimination->ArR ArX Ar-X ArX->Oxidative_Addition RBOH2 R'B(OH)₂ RBOH2->Transmetalation Base Base Base->Transmetalation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Bromo-4-chloro-2-fluorobenzene (CAS No. 1996-29-8), ensuring safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be self-validating, explaining the causality behind each critical step.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a polyhalogenated aromatic compound. Its structure, containing bromine, chlorine, and fluorine, dictates its chemical behavior and defines its hazard profile, which is essential for understanding its disposal requirements.

Key Hazards:

  • Irritant: The compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Direct contact can cause inflammation and discomfort, necessitating the use of appropriate personal protective equipment.

  • Combustibility: It is a combustible liquid with a flash point of 92.2 °C (198.0 °F). While not highly flammable, it can ignite with a sufficient heat source.

  • Hazardous Combustion Products: When burned, it decomposes to form highly toxic and corrosive gases, including carbon oxides, hydrogen halides (hydrogen bromide, hydrogen chloride), and gaseous hydrogen fluoride.[4][5] This is a critical factor in determining the correct final disposal method.

  • Environmental Persistence: Halogenated organic compounds are often persistent in the environment and can have the potential for bioaccumulation.[4] Though specific ecological data for this compound is limited[1], its class of chemistry warrants extreme caution to prevent environmental release.[6]

Physicochemical Data Summary

PropertyValue
CAS Number 1996-29-8[3]
Molecular Formula C₆H₃BrClF[3]
Molecular Weight 209.44 g/mol [3]
Density 1.678 g/mL at 25 °C
Boiling Point 91-92 °C at 20 mmHg
Flash Point 92.2 °C (198.0 °F) - closed cup

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate engineering controls (e.g., a certified chemical fume hood) and PPE are in place.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Use chemical-resistant gloves (inspect before use) and wear a lab coat or impervious clothing.[1][2][7]

  • Respiratory Protection: If working outside of a fume hood or if vapor/mist generation is possible, use a multi-purpose combination respirator cartridge (e.g., OV/AG/P99 US or ABEK-P2 EU).[7]

In Case of Exposure:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[2][5][7]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7]

The Cornerstone of Disposal: Waste Segregation Protocol

The single most important step in managing this waste stream is proper segregation. As a triply halogenated organic compound, this compound must be classified as Halogenated Organic Waste .[8][9][10]

Causality: Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal.[11][12] The entire mixed volume must be treated as the more hazardous halogenated waste. Furthermore, improper mixing can lead to dangerous chemical reactions.

Segregation Mandates:

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, ethanol, toluene).[11][12]

  • DO NOT mix with aqueous waste, acids, or bases.[8][11]

  • DO NOT mix with strong oxidizing agents or other reactive chemicals.[4]

  • DO NOT discharge to any sewer or drainage system under any circumstances.[1][12]

On-Site Accumulation and Storage: A Step-by-Step Protocol

  • Container Selection: Choose a clean, dry, chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition, free of leaks or defects.[13]

  • Pre-labeling: Before adding the first drop of waste, affix a "Hazardous Waste" tag to the container.[9][13] Clearly write all constituents, including "this compound," and indicate the hazards (Irritant, Combustible). Do not use abbreviations or chemical formulas.[13]

  • Waste Transfer: Conduct all transfers of waste into the container within an operating chemical fume hood to minimize inhalation exposure.[9]

  • Secure Closure: Keep the waste container closed at all times except when actively adding waste.[9][13] This prevents the release of vapors and protects against spills.

  • Designated Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and provide secondary containment.[2][9] Ensure the container is segregated from incompatible materials as outlined in Section 3.

Disposal Pathway Decision Logic

The following diagram illustrates the critical decision-making process for handling chemical waste that includes this compound. This ensures a logical, safe, and compliant pathway from generation to final disposal.

G cluster_start Waste Generation cluster_eval Waste Characterization cluster_actions Segregation & Collection cluster_disposal Final Disposition start Waste Generated: This compound (or mixture containing it) decision1 Does the waste contain F, Cl, Br, or I atoms? start->decision1 action_yes Classify as HALOGENATED WASTE. Collect in a dedicated, labeled container. decision1->action_yes  Yes   action_no Classify as NON-HALOGENATED WASTE. Use a separate, dedicated container. decision1->action_no  No   prohibited PROHIBITED: - Mixing with non-halogenated waste - Mixing with aqueous/reactive waste - Drain Disposal action_yes->prohibited disposal_final Arrange pickup by a LICENSED HAZARDOUS WASTE VENDOR for High-Temperature Incineration with Flue Gas Scrubbing. action_yes->disposal_final action_no->disposal_final

Caption: Waste Disposal Decision Tree for this compound.

Final Disposal Method: High-Temperature Incineration

The universally accepted and required method for disposing of halogenated organic waste is high-temperature incineration in a specialized, licensed hazardous waste treatment facility.[1][7][8]

The Rationale:

  • Chemical Destruction: Incineration at temperatures typically exceeding 1000°C provides the energy required to break the strong carbon-halogen and aromatic ring bonds, destroying the original compound.

  • Scrubbing of Byproducts: The process must be coupled with an afterburner and an alkaline scrubber system.[7][14] This is essential to neutralize the acidic gases (HBr, HCl, HF) produced during combustion, preventing their release into the atmosphere as acid rain precursors.

  • Regulatory Compliance: Land disposal of liquid hazardous wastes containing halogenated organic compounds at concentrations of 1,000 mg/kg or more is prohibited by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]

Disposal must be managed by contacting your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company, who can ensure the waste is transported and destroyed in compliance with all local and national regulations.[2][7]

Regulatory Context

The management of this chemical waste falls under stringent regulations. In the United States, the EPA governs hazardous waste from "cradle-to-grave" under RCRA (40 CFR Parts 260-273).[16] Spent halogenated solvents are specifically listed as hazardous wastes (F-listed wastes, such as F001 and F002), establishing a clear legal framework for their management.[17][18][19] As the generator, you are legally responsible for ensuring the waste is correctly identified, managed, and disposed of.[12]

By adhering to this detailed protocol, you ensure that your critical research and development activities are matched by an unwavering commitment to safety and environmental responsibility.

References

Mastering Safety: A Researcher's Guide to Handling 1-Bromo-4-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of advanced pharmaceutical compounds and fine chemicals, 1-Bromo-4-chloro-2-fluorobenzene (CAS No. 1996-29-8) is a valuable building block in modern organic chemistry.[1] Its unique trifecta of halogen substituents offers distinct reactivity for complex molecular assembly.[1] However, this reactivity profile also necessitates a rigorous and informed approach to safety. This guide provides drug development professionals, researchers, and scientists with the essential safety protocols and logistical plans for handling this compound, ensuring both personal safety and experimental integrity.

Hazard Identification: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][5]

These classifications are the cornerstone of our safety protocols. The potential for skin, eye, and respiratory irritation dictates the specific personal protective equipment (PPE) required and the engineering controls needed to minimize exposure.

PropertyValueSource
CAS Number 1996-29-8
Molecular Formula C₆H₃BrClF[2]
Molecular Weight 209.44 g/mol [2]
Appearance Light yellow to transparent liquid[1][6]
Density 1.678 g/mL at 25°C[6]
Boiling Point 91-92 °C at 20 mmHg
Flash Point 92.2 °C (198.0 °F) - closed cup

Occupational Exposure Limits (OELs): Specific OELs for this compound are not established in the provided search results.[6] In the absence of specific limits, it is best practice to handle this compound with engineering controls and PPE sufficient to minimize any potential exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The choice of each component is directly linked to the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6] A face shield should be used in situations with a higher risk of splashing. This is crucial to prevent direct contact with the liquid, which can cause serious eye irritation.[2][4]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., Viton®, Silver Shield®, or laminate film) that have been inspected for integrity before use.[5][7] Use proper glove removal technique, avoiding contact with the outer surface, and dispose of contaminated gloves according to regulations.[5][7]

    • Protective Clothing: Wear a lab coat. For larger quantities or tasks with a high splash potential, fire/flame resistant and impervious clothing is recommended.[6] All contaminated clothing should be removed immediately and washed before reuse.[3][4]

  • Respiratory Protection:

    • Standard Use: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors and prevent respiratory irritation.[3][5][8]

    • Emergency or High-Concentration Scenarios: If exposure limits are exceeded or irritation is experienced, a full-face respirator with a multi-purpose combination respirator cartridge (US) or type ABEK-P2 (EU EN 143) is necessary.[5][6] Ensure respirators are approved under government standards like NIOSH or CEN.[5]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task & Potential Exposure Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Task->Select_PPE Based on SDS Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Monitor Monitor for Exposure/Spills Handle_Chem->Monitor Doff_PPE Doff PPE Safely (Gloves First) Monitor->Doff_PPE Task Complete Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: PPE workflow from task assessment to completion.

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is critical for safety.

Handling:

  • Preparation: Ensure a chemical fume hood is operational and eyewash stations and safety showers are accessible.[4]

  • Ventilation: Always handle the compound in a well-ventilated place, preferably a chemical fume hood, to prevent the buildup of vapors.[3][6]

  • Ignition Sources: Although it has a relatively high flash point, keep the chemical away from heat, sparks, and open flames. Use non-sparking tools.[3][8]

  • Hygiene: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • The storage class is typically considered Combustible Liquids (Class 10).

Emergency and Disposal Plan

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4][8]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek immediate medical attention.[4][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6][8]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate & Control Ignition: Ensure adequate ventilation and remove all sources of ignition.[6]

  • Contain: Wearing full PPE, prevent further leakage. For small spills, use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the liquid.[4][9]

  • Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[5][6]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk (Wearing Full PPE) Evacuate->Assess Contain Contain Spill with Absorbent Material Assess->Contain If safe to do so Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

Disposal Plan: Chemical waste disposal must be conducted in strict accordance with all local, state, and federal regulations.

  • Classification: this compound waste is considered hazardous.

  • Collection: Collect surplus material and residues in a suitable, labeled, and closed container. Do not mix with incompatible waste streams.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[5] Chemical incineration with an afterburner and scrubber may be an appropriate disposal method, but this must be performed by a certified facility.[5]

By integrating these safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a secure research environment while leveraging its synthetic utility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.